C29
Beschreibung
Eigenschaften
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGMGRFVBFDHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348106 | |
| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363600-92-4 | |
| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the C29 TLR2 Inhibitor: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2). This compound, with the chemical formula C16H15NO4, has been identified as a potent and specific antagonist of TLR2 signaling, offering a valuable tool for studying the role of TLR2 in various inflammatory and disease processes.[1] This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Targeting the TLR2 TIR Domain
This compound exerts its inhibitory effects by directly targeting a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2.[2][3] The TIR domain is a crucial intracellular signaling component of TLRs, responsible for mediating protein-protein interactions that initiate downstream signaling cascades.[4]
Specifically, this compound binds to a pocket adjacent to the highly conserved BB loop of the TLR2 TIR domain.[1][2][4] This binding sterically hinders the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the TLR2 TIR domain.[2][3][5] The interaction between TLR2 and MyD88 is a critical initiating step for the majority of TLR2 signaling pathways.[4][6] By preventing this interaction, this compound effectively blocks the propagation of the signal downstream.[2][3][5]
Impact on Downstream Signaling Pathways
The inhibition of the TLR2-MyD88 interaction by this compound leads to the suppression of major downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][5]
-
NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, a key step in the activation of NF-κB.[5] This results in the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.[3][5]
-
MAPK Pathway: The activation of MAPKs, such as p38 and JNK, is also attenuated in the presence of this compound.[5]
The blockade of these pathways ultimately leads to a reduction in the production of various pro-inflammatory cytokines and chemokines, including Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1][5]
Specificity and Species-Dependent Effects
This compound demonstrates a notable specificity for TLR2. It does not inhibit signaling induced by other TLR agonists or TNF-α.[1][4][7]
Interestingly, the inhibitory activity of this compound exhibits some species-specific differences. In human cells, this compound effectively inhibits both TLR2/1 and TLR2/6 heterodimer signaling.[1][2][8] However, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway with little to no effect on TLR2/6 signaling.[1][2][3] This highlights important structural or functional divergences in the TLR2/6 complex between humans and mice.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 (hTLR2/1) | 19.7 µM | HEK293T | Pam3CSK4 | [1][9][10] |
| IC50 (hTLR2/6) | 37.6 µM | HEK293T | Pam2CSK4 | [1][9][10] |
| IC50 (hTLR2/1) | 24.2 µM (C29L) | HEK293T | Not Specified | [1] |
| IC50 (hTLR2/6) | 37.2 µM (C29L) | HEK293T | Not Specified | [1] |
| IC50 (TLR2/1-mediated NF-κB activation) | 0.87 µM | Not Specified | Not Specified | [7] |
| IC50 (TLR2/6 heterodimer) | 23 µM | Not Specified | Not Specified | [7] |
Table 1: Inhibitory Concentrations (IC50) of this compound
| Experiment | Cell Line | This compound Concentration | Agonist & Concentration | Effect Observed | Reference |
| IL-8 mRNA Inhibition | HEK-TLR2 | 10 µM or 50 µM | P3C (200 ng/mL), P2C (200 ng/mL) | Significant inhibition of IL-8 mRNA | [1][3] |
| IL-1β Gene Expression Inhibition | THP-1 | 50 µM, 100 µM, or 200 µM | P3C (50 ng/mL), P2C (50 ng/mL) | Significant inhibition of IL-1β gene expression | [1][3] |
| TNF-α mRNA Inhibition | Murine Macrophages | 25 µM or 50 µM | P3C (50 ng/mL) | Significant reduction in TNF-α mRNA | [1][3] |
| MyD88 Co-immunoprecipitation | THP-1 | 150 µM | P3C (50 ng/mL) | Reduced interaction between TLR2 and MyD88 | [3][5] |
Table 2: Effective Concentrations of this compound in Cellular Assays
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
NF-κB Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on TLR2-mediated NF-κB activation.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding for human or murine TLR2, TLR1, or TLR6, along with an NF-κB-sensitive luciferase reporter construct and a Renilla luciferase control plasmid.[1]
-
-
Treatment:
-
After a 48-hour recovery period post-transfection, cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.[8]
-
Cells are then stimulated with a TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6) for 5 hours in the continued presence of this compound or vehicle.[8]
-
-
Luciferase Measurement:
-
Cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured using a Dual-Luciferase Reporter Assay System.[8]
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
Co-immunoprecipitation for TLR2-MyD88 Interaction
This protocol is designed to assess the effect of this compound on the physical interaction between TLR2 and MyD88.
-
Cell Culture and Treatment:
-
THP-1 human monocytic cells are differentiated into macrophage-like cells by treatment with PMA (20 ng/mL) for 24 hours.[5]
-
Cells are pre-treated with this compound (e.g., 150 µM) or a vehicle control for 1 hour.[5]
-
Cells are then stimulated with a TLR2 agonist (e.g., P3C at 50 ng/mL) for 15 or 30 minutes.[5]
-
-
Cell Lysis and Immunoprecipitation:
-
Whole-cell lysates are prepared.
-
Co-immunoprecipitation is performed using an anti-MyD88 antibody to pull down MyD88 and any interacting proteins.[5]
-
-
Western Blot Analysis:
-
The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane.
-
Western blot analysis is performed using an anti-TLR2 antibody to detect the amount of TLR2 that co-immunoprecipitated with MyD88.[5]
-
Densitometry analysis is used to quantify the changes in the TLR2-MyD88 interaction.[5]
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This method is used to measure the effect of this compound on the transcription of pro-inflammatory cytokine genes.
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into cDNA.
-
-
qRT-PCR:
Visualizations
Signaling Pathway of TLR2 Inhibition by this compound
Caption: this compound inhibits TLR2 signaling by binding to the TIR domain and blocking MyD88 recruitment.
Experimental Workflow for NF-κB Reporter Assay
Caption: Workflow for determining the inhibitory effect of this compound on NF-κB activation.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of this compound's inhibitory mechanism on TLR2 signaling.
References
- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MyD88 and its divergent toll in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Function and Mechanism of C29, a Toll-like Receptor 2 (TLR2) Inhibitor
Abstract
Compound this compound, also known as TLR2-IN-C29, is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. Through targeted binding to the Toll/IL-1 receptor (TIR) domain of TLR2, this compound effectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. This action subsequently inhibits downstream inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.
Introduction
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor in the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- and di-acylated lipoproteins, respectively.[1] Upon ligand binding, TLR2 undergoes a conformational change that facilitates the recruitment of intracellular adaptor proteins, primarily MyD88, to its TIR domain. This initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines.[1][3] While essential for host defense, excessive TLR2 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.
This compound (C₁₆H₁₅NO₄) was identified through in silico screening as a potential inhibitor that targets a pocket within the BB loop of the TLR2 TIR domain.[4][5] This guide details the molecular function of this compound and its potential as a tool for studying TLR2-mediated inflammation and as a lead compound for therapeutic development.
Mechanism of Action
This compound functions as a selective antagonist of TLR2 signaling. Its mechanism of action is centered on the disruption of the initial protein-protein interactions required for signal transduction.
Target Binding: this compound binds to a pocket adjacent to the highly conserved P681 and G682 residues of the BB loop within the TLR2 TIR domain.[4][5]
Inhibition of MyD88 Recruitment: By occupying this pocket, this compound prevents the recruitment of the MyD88 adaptor protein to the activated TLR2 receptor complex.[1] This is a critical step, as MyD88 is essential for the downstream signaling of most TLRs, including TLR2.[6][7]
Blockade of Downstream Signaling: The failure to recruit MyD88 leads to the abrogation of subsequent signaling events. Specifically, this compound has been shown to block the activation of the MAPK and NF-κB pathways.[8] This includes preventing the degradation of IκBα, a key step in the activation of NF-κB.[8]
Signaling Pathway Diagram
Caption: this compound inhibits the TLR2 signaling pathway by blocking MyD88 recruitment.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.
| Target | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Human TLR2/1 | HEK293T | NF-κB Reporter Assay | 19.7 | [9][10] |
| Human TLR2/6 | HEK293T | NF-κB Reporter Assay | 37.6 | [9][10] |
| Human TLR2/1 | HEK-Blue™ | SEAP Reporter Assay | ~21 | [11] |
| Human TLR2/6 | HEK-Blue™ | SEAP Reporter Assay | ~23 | [11] |
Table 1: IC₅₀ values of this compound for human TLR2/1 and TLR2/6 signaling.
| Cell Line | Stimulus | Concentration of this compound (µM) | Effect | Reference |
| HEK-TLR2 | Pam3CSK4 (TLR2/1 agonist) | 50 | Significant inhibition of IL-8 mRNA | [5][12] |
| HEK-TLR2 | Pam2CSK4 (TLR2/6 agonist) | 50 | Significant inhibition of IL-8 mRNA | [5][12] |
| THP-1 | Pam3CSK4 | 150 | Diminished interaction between TLR2 and MyD88 | [8][12] |
| Murine Macrophages | Pam3CSK4 | 50 | Blocked MAPK and NF-κB activation | [8] |
| Murine Macrophages | Pam3CSK4 (TLR2/1 agonist) | 50 | Significant reduction of TNF-α mRNA | [13] |
| Murine Macrophages | Pam2CSK4 (TLR2/6 agonist) | 50 | No significant inhibition of TNF-α mRNA | [13] |
Table 2: Effective concentrations of this compound in various cell-based assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
Reagents:
-
This compound (TLR2-IN-C29) is dissolved in DMSO to create a stock solution (e.g., 50 mM).[11] For cell-based assays, it can also be dissolved in 65 µM NaOH.[12]
-
TLR2 Agonists: Pam3CSK4 (P3C) for TLR2/1, Pam2CSK4 (P2C) or FSL-1 for TLR2/6.[1][5]
-
Bacterial Ligands: Heat-killed S. aureus (HKSA) and heat-killed P. aeruginosa.[5]
-
NF-κB Reporter Assay
This assay quantifies the inhibition of TLR2-mediated NF-κB activation.
Caption: Workflow for the NF-κB luciferase reporter assay.
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding human TLR2, either TLR1 or TLR6, and an NF-κB-sensitive firefly luciferase reporter. A Renilla luciferase plasmid is often co-transfected as an internal control.
-
Cell Recovery: Cells are allowed to recover and express the transfected plasmids for 48 hours.[14]
-
Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with a TLR2 agonist (e.g., 200 ng/mL Pam3CSK4) for 5 hours.[12][14]
-
Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.[14]
Co-Immunoprecipitation (Co-IP) for TLR2-MyD88 Interaction
This protocol is used to demonstrate that this compound inhibits the physical interaction between TLR2 and MyD88.
-
Cell Culture and Differentiation: THP-1 human monocytes are cultured in the presence of PMA (e.g., 20 ng/mL) for 24 hours to differentiate them into macrophage-like cells.[8][12]
-
Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with this compound (e.g., 150 µM) or vehicle for 1 hour, followed by stimulation with a TLR2 agonist (e.g., 50 ng/mL Pam3CSK4) for 15 or 30 minutes.[8][12]
-
Cell Lysis: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an anti-MyD88 antibody overnight at 4°C to form immune complexes. Protein A/G beads are then added to pull down these complexes.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-TLR2 antibody to detect the co-precipitated TLR2.
Western Blot for MAPK and NF-κB Pathway Activation
This experiment assesses the effect of this compound on the phosphorylation state of key signaling proteins.
-
Cell Treatment: Murine peritoneal macrophages or THP-1 cells are pre-treated with this compound (e.g., 50 µM) for 1 hour and then stimulated with Pam3CSK4 (50 ng/mL) for various time points (e.g., 5 to 30 minutes).[8]
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-p38, p-JNK) and NF-κB pathway components (e.g., p-IκBα, IκBα). A loading control, such as β-actin, is also probed.[8]
Concluding Remarks
This compound is a well-characterized inhibitor of TLR2 signaling with a defined mechanism of action that involves the disruption of the TLR2-MyD88 interaction. Its selectivity for TLR2 over other TLRs and TNF-α signaling highlights its potential as a specific molecular probe for studying TLR2 biology.[4][13] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies or as a starting point for the development of novel anti-inflammatory therapeutics targeting the TLR2 pathway. The observed species-specific differences in its activity against TLR2/6 warrant further investigation and should be considered in the design of in vivo studies.[4][13]
References
- 1. invivogen.com [invivogen.com]
- 2. Toll-like receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
The C29 Molecule: A Targeted Approach to Modulating Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the body's first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). Toll-like receptor 2 (TLR2) is a key pattern recognition receptor that forms heterodimers with TLR1 or TLR6 to recognize a wide array of microbial components, including lipoproteins from bacteria, fungi, and viruses. Upon activation, TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, essential for clearing infections. However, excessive TLR2 signaling has been implicated in the pathophysiology of numerous inflammatory diseases. This has driven the search for small molecule inhibitors that can selectively modulate TLR2 activity.
This technical guide focuses on the C29 molecule, a small molecule inhibitor of TLR2. We will delve into its mechanism of action, its effects on innate immune signaling pathways, and provide a summary of the quantitative data supporting its inhibitory activity. Furthermore, this guide will present detailed experimental protocols for key assays used to characterize this compound and visualize the complex biological processes involved through signaling pathway and experimental workflow diagrams.
The this compound Molecule: A Profile
This compound is a small molecule identified through computer-aided drug design (CADD) with the chemical formula C16H15NO4.[1][2] Its formal chemical name is 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid.[3]
| Property | Value |
| Chemical Formula | C16H15NO4 |
| Molecular Weight | 285.29 Da |
| CAS Number | 363600-92-4 |
| Synonyms | TLR2-IN-C29 |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound selectively inhibits TLR2 signaling by targeting a pocket within the BB loop of the Toll/Interleukin-1 Receptor (TIR) domain of TLR2.[1][4][5][6] The TIR domain is an intracellular signaling domain essential for initiating the downstream cascade upon ligand binding to the extracellular domain of the receptor. By binding to this specific pocket, this compound interferes with the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the TLR2 TIR domain.[1][5][7] This disruption is the pivotal step in its inhibitory function, as MyD88 is a critical component for the activation of downstream signaling pathways.[8][9]
Impact on Innate Immune Signaling Pathways
The binding of this compound to the TLR2 TIR domain and the subsequent blockage of MyD88 recruitment effectively halts the canonical TLR2 signaling cascade. This leads to the inhibition of two major downstream pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to block the activation of MAPKs.[1][5][7]
-
Nuclear Factor-kappa B (NF-κB) Pathway: The molecule also prevents the activation of NF-κB.[1][5][7]
The inhibition of these pathways culminates in a significant reduction in the transcription and production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][10]
Caption: TLR2 signaling pathway and the inhibitory action of the this compound molecule.
Quantitative Data on this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking TLR2 signaling.
| Target | Cell Type | Assay | IC50 | Reference |
| Human TLR2/1 Signaling | HEK293T | NF-κB Reporter Assay | 19.7 µM | [11][12][13] |
| Human TLR2/6 Signaling | HEK293T | NF-κB Reporter Assay | 37.6 µM | [11][12][13] |
| Human TLR2/1-mediated NF-κB Activation | Not Specified | NF-κB Activation Assay | 0.87 µM | [14] |
| Human TLR2/6 Heterodimer | Not Specified | Not Specified | 23 µM | [14] |
Note: IC50 values can vary depending on the specific experimental conditions, including the agonist concentration and cell type used.
Experimental Protocols
In Vitro Inhibition of TLR2 Signaling using a HEK-Blue™ hTLR2 Reporter Cell Line
This protocol describes a method to assess the inhibitory effect of this compound on TLR2 signaling in response to specific TLR2 agonists.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
DMEM, high glucose, with 4.5 g/l glucose, 2 mM L-glutamine, 10% (v/v) heat-inactivated fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin
-
HEK-Blue™ Selection antibiotics (Puromycin and Zeocin)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Pam3CSK4 (TLR2/1 agonist)
-
Pam2CSK4 (TLR2/6 agonist)
-
This compound molecule (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR2 cells in DMEM supplemented with 10% FBS and selection antibiotics according to the manufacturer's instructions. Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µl of the cell suspension (approximately 2.5 x 10^5 cells/ml) into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in HEK-Blue™ Detection medium. Add 20 µl of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Agonist Stimulation: Prepare solutions of Pam3CSK4 (final concentration 10 ng/ml) and Pam2CSK4 (final concentration 10 ng/ml) in HEK-Blue™ Detection medium. Add 20 µl of the agonist solution to the wells. For control wells, add 20 µl of medium.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 620-650 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter gene, under the control of an NF-κB-inducible promoter, induces a color change in the HEK-Blue™ Detection medium, which is proportional to NF-κB activation.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50 value.
References
- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TLR2-IN-C29 (CAS 363600-92-4) | Abcam [abcam.com]
- 8. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TLR2 Signaling is Required for the Innate, but Not Adaptive Response to LVS clpB [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TL2-C29 (TLR2 inhibitor this compound) | TLR2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. glpbio.com [glpbio.com]
Discovery and Synthesis of Covalent Inhibitors Targeting Cysteine-29 of Inflammo-Protease Alpha (IPA): A Technical Guide
Disclaimer: This document describes the discovery and synthesis of a hypothetical C29 inhibitor for a fictional protein, Inflammo-Protease Alpha (IPA). The data, protocols, and pathways presented are representative examples derived from established scientific literature on covalent inhibitor development and are intended to serve as a technical guide for professionals in the field.
Introduction: Targeting Inflammo-Protease Alpha (IPA)
Inflammo-Protease Alpha (IPA) is a cysteine protease implicated in the progression of chronic inflammatory diseases. Its catalytic activity is critically dependent on a nucleophilic cysteine residue at position 29 (Cys29) within its active site. Uncontrolled IPA activity leads to the cleavage of key substrates that amplify pro-inflammatory signaling cascades.[1][2] Consequently, the selective and potent inhibition of IPA represents a promising therapeutic strategy.
This guide details the discovery, synthesis, and characterization of a novel series of covalent inhibitors designed to irreversibly bind to Cys29 of IPA. Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency, which can be beneficial for targeting enzymes like IPA.[3][4][5] The lead compound, IPA-C29-04 , emerged from a screening and optimization campaign and demonstrates significant potential for further development.
Discovery of the Lead Scaffold
The initial discovery process focused on identifying a suitable scaffold that could be elaborated into a potent and selective covalent inhibitor. A multi-pronged approach combining high-throughput screening (HTS) and fragment-based screening was employed.
High-Throughput Screening of an Electrophilic Fragment Library
A library of 1,600 covalent fragments, each containing a reactive electrophilic "warhead," was screened against IPA.[6] The primary screen was a fluorescence-based assay designed to measure residual IPA enzymatic activity. To mitigate the risk of false positives from contaminants, a robust HTS workflow was established.[6][7] This involved a primary screen to identify initial hits, followed by confirmatory assays and dose-response curves.
The workflow successfully filtered out false positives and identified 15 fragments showing time-dependent inhibition, a hallmark of covalent binding.[6]
Lead Identification
From the validated hits, a pyrazolopyrimidine scaffold was selected for its favorable initial potency and synthetic tractability. This scaffold, linked to an acrylamide warhead, formed the basis for our lead compound, IPA-C29-01 .
Synthesis and Structure-Activity Relationship (SAR)
A focused medicinal chemistry effort was initiated to optimize the initial hit. The synthesis was designed to be modular, allowing for rapid exploration of the structure-activity relationship (SAR). The core synthesis involves a Suzuki coupling to build the pyrazolopyrimidine core, followed by an amidation to install the acrylamide warhead.[8][9]
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 7. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Activity Relationship of C29, a Toll-like Receptor 2 (TLR2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of C29, a known inhibitor of Toll-like receptor 2 (TLR2) signaling. This compound, chemically identified as 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid, was initially identified through in-silico screening as a potential therapeutic agent for inflammatory diseases mediated by excessive TLR2 activation. A critical aspect of this compound's pharmacology is its hydrolysis in solution to its active form, ortho-vanillin. This guide will delve into the quantitative SAR data, detailed experimental methodologies for its characterization, and the signaling pathways it modulates.
Introduction to this compound and its Target: TLR2
Toll-like receptor 2 (TLR2) is a pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as danger-associated molecular patterns (DAMPs) released from damaged host cells. TLR2 forms heterodimers with TLR1 or TLR6 to recognize tri- and di-acylated lipoproteins, respectively. Upon ligand binding, TLR2 undergoes a conformational change, leading to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), to its Toll/interleukin-1 receptor (TIR) domain. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[1][2]
Dysregulation of TLR2 signaling is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting TLR2 is of significant therapeutic interest. This compound emerged from a computer-aided drug design (CADD) effort to identify compounds that could bind to a pocket within the BB loop of the TLR2 TIR domain, a region critical for protein-protein interactions.[1][3]
Mechanism of Action
The primary mechanism of action of this compound, through its active metabolite ortho-vanillin, is the inhibition of TLR2 signaling by disrupting the interaction between the TLR2 TIR domain and the adaptor protein MyD88.[2][4] This blockade prevents the downstream activation of key signaling molecules, including mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, thereby reducing the production of pro-inflammatory cytokines like IL-8 and TNF-α.[1][3]
Structural Activity Relationship (SAR) of this compound and its Analogs
A pivotal discovery in the SAR of this compound is its instability in aqueous solutions, where it hydrolyzes into two components: 3-amino-2-methylbenzoic acid (referred to as C29R) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde, referred to as C29L).[3] Subsequent studies revealed that the inhibitory activity of this compound is primarily attributed to ortho-vanillin.[3]
Quantitative Data for this compound and its Hydrolysis Products
The inhibitory activities of this compound and its derivatives have been quantified using various cellular assays, primarily by measuring the inhibition of TLR2-agonist-induced NF-κB activation or cytokine production.
| Compound | Chemical Structure | Target | Assay | IC50 (µM) | Reference |
| This compound | 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid | hTLR2/1 | NF-κB Reporter Assay (HEK293T) | 19.7 | [3][5] |
| hTLR2/6 | NF-κB Reporter Assay (HEK293T) | 37.6 | [3][5] | ||
| ortho-vanillin (C29L) | 2-hydroxy-3-methoxybenzaldehyde | hTLR2/1 | NF-κB Reporter Assay (HEK293T) | 24.2 | [3] |
| hTLR2/6 | NF-κB Reporter Assay (HEK293T) | 37.2 | [3] | ||
| 3-amino-2-methylbenzoic acid (C29R) | 3-amino-2-methylbenzoic acid | hTLR2/1 & hTLR2/6 | NF-κB Reporter Assay (HEK293T) | Inactive | [3] |
hTLR2/1 and hTLR2/6 refer to the human TLR2/TLR1 and TLR2/TLR6 heterodimers, respectively.
The data clearly indicates that ortho-vanillin possesses comparable inhibitory activity to the parent compound this compound, while the other hydrolysis product is inactive. This underscores the importance of the ortho-vanillin scaffold for TLR2 inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and its analogs.
TLR2-Mediated NF-κB Reporter Assay in HEK293T Cells
This assay is fundamental for quantifying the inhibitory potency of compounds on TLR2 signaling.
Objective: To measure the inhibition of TLR2 agonist-induced NF-κB activation in a HEK293T cell line stably expressing TLR2 and an NF-κB-driven luciferase reporter gene.
Materials:
-
HEK-TLR2/NF-κB-luciferase reporter cell line
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin)
-
TLR2 agonists: Pam3CSK4 (for TLR2/1), FSL-1 (for TLR2/6)
-
Test compounds (this compound, ortho-vanillin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK-TLR2/NF-κB-luciferase cells at a density of 3 x 10^4 cells/well in a 96-well plate in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Pre-treat the cells by adding 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
TLR2 Agonist Stimulation: Prepare TLR2 agonists (Pam3CSK4 at a final concentration of 10 ng/mL or FSL-1 at 100 ng/mL) in complete DMEM. Add 10 µL of the agonist solution to the wells. For negative control wells, add 10 µL of medium.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. Incubate for 10-15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.
Co-Immunoprecipitation of TLR2 and MyD88
This biochemical assay is used to demonstrate that this compound disrupts the physical interaction between TLR2 and its downstream adaptor protein MyD88.
Objective: To assess the effect of this compound on the ligand-induced association of endogenous TLR2 and MyD88 in THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells
-
TLR2 agonist (e.g., Pam3CSK4)
-
This compound
-
Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-MyD88 antibody for immunoprecipitation
-
Anti-TLR2 antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 24 hours.
-
Treatment and Stimulation: Pre-treat the differentiated THP-1 cells with this compound (e.g., 150 µM) or vehicle for 1 hour. Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4 at 50 ng/mL) for a specified time (e.g., 15 or 30 minutes).[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with Co-IP Lysis/Wash Buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP Lysis/Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-TLR2 antibody to detect co-immunoprecipitated TLR2.
-
Probe for MyD88 as a loading control for the immunoprecipitation.
-
Visualizations
TLR2 Signaling Pathway and Point of Inhibition by this compound
Caption: TLR2 signaling pathway and the inhibitory action of this compound (ortho-vanillin).
Experimental Workflow for this compound Activity Screening
Caption: Logical workflow for the identification and characterization of this compound.
Conclusion
This compound, and more specifically its active form ortho-vanillin, represents an important chemical scaffold for the development of Toll-like receptor 2 inhibitors. The structural activity relationship studies highlight the critical role of the ortho-vanillin moiety for the observed biological activity. The provided experimental protocols offer a robust framework for researchers to further investigate this compound and its analogs, and to screen for novel TLR2 inhibitors. The continued exploration of the SAR of this compound class holds promise for the development of new therapeutics for a range of inflammatory and immune-mediated diseases.
References
The C29 Compound: A Technical Guide to a Potent Inhibitor of TLR2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound C29, also known as TLR2-IN-C29, is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. With the CAS number 363600-92-4, this synthetic compound has emerged as a critical tool for investigating the role of TLR2 in inflammatory and immune responses. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental validation of this compound, offering valuable insights for researchers in immunology and drug development.
Introduction to this compound (TLR2-IN-C29)
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2 is unique in its ability to form heterodimers with either TLR1 or TLR6, enabling it to recognize a wide array of microbial components, including lipoproteins from bacteria, fungi, and parasites. Upon activation, TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of the immune response.
This compound has been identified as a selective inhibitor of both TLR2/TLR1 and TLR2/TLR6 signaling pathways in human cells.[1][2][3] Its ability to specifically block this pathway makes it an invaluable asset for dissecting the physiological and pathological roles of TLR2.
Physicochemical and Biological Properties of this compound
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 363600-92-4 | [4] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1][4] |
| Molecular Weight | 285.3 g/mol | [4] |
| IUPAC Name | 3-[[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-2-methylbenzoic acid | [1] |
| Synonyms | TLR2-IN-C29 | [4] |
| Purity | ≥95% | [4] |
| Appearance | Solid | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 11 mg/mL | [4] |
| DMF | 10 mg/mL | [4] |
| Ethanol | 0.5 mg/mL | [4] |
| PBS (pH 7.2) | 0.3 mg/mL | [4] |
Table 3: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Target | Toll-like receptor 2 (TLR2) | Human and Murine Cells | [4] |
| IC₅₀ (TLR2/1) | ~21 µM | Not specified | |
| IC₅₀ (TLR2/6) | ~23 µM | Not specified |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR2. The TIR domain is a highly conserved intracellular signaling domain essential for the recruitment of downstream adaptor proteins.
The canonical TLR2 signaling pathway is initiated upon ligand binding, which induces the dimerization of TLR2 with either TLR1 or TLR6. This conformational change facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the TIR domain of the receptor complex. MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
This compound has been shown to inhibit the crucial interaction between TLR2 and MyD88.[4] By binding to a pocket within the TIR domain of TLR2, this compound prevents the recruitment of MyD88, effectively halting the propagation of the downstream inflammatory signal.[4] This leads to a reduction in the activation of both MAPK and NF-κB, and consequently, a decrease in the production of pro-inflammatory cytokines.
References
An In-depth Technical Guide to the In Vitro Characterization of C29
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "C29" is a hypothetical small molecule inhibitor used for illustrative purposes within this technical guide. The data, experimental protocols, and pathways described herein are representative examples of a typical in vitro characterization process in drug discovery and are not based on a specific real-world compound designated as this compound.
This document provides a comprehensive overview of the in vitro characterization of the hypothetical small molecule inhibitor, this compound. It details its biochemical and cellular activities, outlines the methodologies used for its evaluation, and illustrates its mechanism of action and the experimental workflow.
Data Presentation
The quantitative data for this compound, derived from a series of in vitro assays, are summarized below. These tables are designed for clear comparison of its potency and selectivity.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Metric | Value |
| Binding Assay | Target Kinase A | Kd | 45 nM |
| Enzymatic Assay | Target Kinase A | IC50 | 120 nM |
| Enzymatic Assay | Off-Target Kinase B | IC50 | 8,500 nM |
| Enzymatic Assay | Off-Target Kinase C | IC50 | > 10,000 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Metric | Value |
| Human Colon Cancer (HCT116) | Target Engagement | EC50 | 250 nM |
| Human Colon Cancer (HCT116) | Anti-Proliferation | IC50 | 600 nM |
| Normal Human Fibroblasts (WI-38) | Cytotoxicity | CC50 | > 20 µM |
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize this compound are provided below.
1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
-
Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by the test compound (this compound). Binding of a europium-labeled anti-tag antibody to the kinase and the binding of the tracer to the kinase result in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition by this compound disrupts this proximity, leading to a decrease in the TR-FRET signal.
-
Methodology:
-
A kinase/antibody mixture is prepared in a buffer solution.
-
This compound is serially diluted to create a concentration gradient and added to the wells of a 384-well plate.
-
The kinase/antibody mixture is added to the wells containing this compound and incubated for a specified period.
-
The tracer solution is added to all wells and incubated to allow the binding reaction to reach equilibrium.
-
The plate is read on a TR-FRET-compatible plate reader, and the IC50 value is calculated from the resulting dose-response curve.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound and incubated for 72 hours.
-
Following the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflow for its in vitro characterization.
C29: A Targeted Inhibitor of MyD88-Dependent Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor C29 and its impact on MyD88-dependent signaling pathways. This compound has emerged as a significant tool for studying and potentially targeting inflammatory responses mediated by Toll-like receptor 2 (TLR2), a key upstream activator of the MyD88 signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and MyD88-Dependent Signaling
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein that plays a central role in the innate immune system. It is essential for the signaling cascades initiated by most Toll-like receptors (TLRs), with the exception of TLR3, and the interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.
The small molecule this compound is a selective inhibitor of TLR2 signaling. It functions by specifically targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR2. This targeted action prevents the crucial interaction between TLR2 and the MyD88 adaptor protein, thereby blocking the initiation of the downstream inflammatory signaling cascade.
Mechanism of Action of this compound
This compound's inhibitory effect is centered on the disruption of the protein-protein interaction between TLR2 and MyD88. Specifically, this compound binds to a pocket within the TIR domain of TLR2, known as the BB loop pocket. This binding event sterically hinders the recruitment of MyD88 to the activated TLR2 receptor complex. By preventing the TLR2-MyD88 association, this compound effectively abrogates the subsequent downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[1]
Caption: MyD88-dependent signaling via TLR2 and this compound's inhibitory action.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various aspects of MyD88-dependent signaling as reported in the literature.
Table 1: Effect of this compound on Protein-Protein Interactions and Downstream Signaling
| Cell Type | Ligand (Concentration) | This compound Concentration | Effect | Outcome | Reference |
| THP-1 human monocytes | P3C (50 ng/mL) | 150 µM | Inhibition of TLR2-MyD88 interaction | Statistically significant reduction in interaction at 30 min | [1] |
| Murine peritoneal macrophages | P3C (50 ng/mL) | 50 µM | Inhibition of MAPK activation | Blocked robust MAPK activation at 30 min | [1] |
| Murine peritoneal macrophages | P3C (50 ng/mL) | 50 µM | Inhibition of NF-κB activation | Reduced NF-κB activation from 5 to 30 min | [1] |
| Murine peritoneal macrophages | P3C (50 ng/mL) | 50 µM | Inhibition of IκBα degradation | Prevented IκBα degradation at 15 and 30 min | [1] |
Table 2: Effect of this compound on Cytokine Expression
| Cell Type | Ligand | This compound Effect | Cytokine | Outcome | Reference |
| THP-1 cells | P3C and P2C | Suppression of gene expression | IL-1β | Significantly suppressed | [1] |
| Primary mouse macrophages | P3C | Reduction of mRNA expression | TNF-α | Reduced | [1] |
| Primary mouse macrophages | P3C | Reduction of protein expression | IL-12 p40 | Reduced | [1] |
| HEK-TLR2 cells | Heat-killed P. aeruginosa and S. aureus | Inhibition of mRNA expression | IL-8 | Significantly inhibited | [2] |
| HEK-TLR2 cells | Live F. tularensis | Inhibition of mRNA expression | IL-8 | Significantly inhibited | [2] |
| Murine peritoneal macrophages | Heat-killed S. pneumoniae and S. aureus | Inhibition of mRNA expression | IL-1β | Significantly blocked | [2] |
| Murine peritoneal macrophages | Live S. pneumoniae | Inhibition of mRNA expression | IL-1β and IL-12 p40 | Inhibited | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
This protocol is used to assess the physical interaction between TLR2 and MyD88 in the presence or absence of this compound.
-
Cell Culture and Treatment:
-
Culture THP-1 human monocytes and differentiate them with PMA (e.g., 20 ng/mL for 24 hours).
-
Pre-treat the cells with this compound (e.g., 150 µM) or a vehicle control for 1 hour.
-
Stimulate the cells with a TLR2 ligand such as Pam3CSK4 (P3C) (e.g., 50 ng/mL) for specified time points (e.g., 15 and 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing non-ionic detergents like NP-40 and protease/phosphatase inhibitors).
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-MyD88 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-TLR2 antibody to detect co-immunoprecipitated TLR2.
-
Also, probe for MyD88 to confirm successful immunoprecipitation.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Caption: Workflow for assessing TLR2-MyD88 interaction via co-immunoprecipitation.
This protocol is used to measure the activation (phosphorylation) of downstream signaling molecules like MAPKs and the degradation of IκBα.
-
Cell Culture and Treatment:
-
Culture murine peritoneal macrophages or other suitable cell lines.
-
Pre-treat cells with this compound (e.g., 50 µM) or vehicle for 1 hour.
-
Stimulate with a TLR2 ligand (e.g., P3C at 50 ng/mL) for various time points (e.g., 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK), total MAPKs, IκBα, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This protocol is used to quantify the mRNA levels of pro-inflammatory cytokines.
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1, primary macrophages, HEK-TLR2) and treat with this compound and a TLR2 agonist as described previously.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target cytokine genes (e.g., IL1B, TNF, IL8, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the PCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Summary and Conclusion
The small molecule this compound is a potent and selective inhibitor of TLR2-mediated, MyD88-dependent signaling. Its mechanism of action involves the direct binding to the TIR domain of TLR2, which effectively blocks the recruitment of the MyD88 adaptor protein. This inhibitory action leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB cascades, and a subsequent reduction in the production of pro-inflammatory cytokines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study of MyD88-dependent inflammation and the therapeutic potential of targeting the TLR2-MyD88 interaction. This compound serves as a valuable chemical probe for dissecting the intricacies of innate immune signaling and as a lead compound for the development of novel anti-inflammatory therapeutics.
References
The Role of IRAK-M (C29) in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase-M (IRAK-M), also known as IRAK-3 or C29, is a critical negative regulator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Predominantly expressed in monocytes and macrophages, IRAK-M plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation.[4] Dysregulation of IRAK-M expression or function is implicated in the pathogenesis of a wide range of inflammatory diseases, including sepsis, rheumatoid arthritis, asthma, and inflammatory bowel disease. This technical guide provides a comprehensive overview of IRAK-M's mechanism of action, its role in various inflammatory conditions, relevant quantitative data, detailed experimental protocols, and the current landscape of therapeutic targeting.
Introduction to IRAK-M (this compound)
The IRAK family of serine/threonine kinases consists of four members: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[3][5] While IRAK-1 and IRAK-4 are active kinases, IRAK-2 and IRAK-M are considered pseudokinases with limited or no catalytic activity.[5] IRAK-M's primary function is to inhibit the signaling cascade initiated by the activation of TLRs and IL-1Rs by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2]
Mechanism of Action and Signaling Pathways
IRAK-M exerts its inhibitory effects through multiple mechanisms, primarily by interfering with the formation of the Myddosome complex, a key signaling platform in the TLR/IL-1R pathway.
Inhibition of the MyD88-Dependent Signaling Pathway
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 and IRAK-1 or IRAK-2.[6][7] This leads to the phosphorylation of IRAK-1, its dissociation from the receptor complex, and subsequent interaction with TNF receptor-associated factor 6 (TRAF6).[6][8] The IRAK-1/TRAF6 complex then activates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.[1][9]
IRAK-M disrupts this cascade by preventing the dissociation of IRAK-1 and IRAK-4 from MyD88, thereby inhibiting the formation of the IRAK-1/TRAF6 complex.[1][4]
Regulation of NF-κB and MAPK Pathways
By preventing the activation of TRAF6, IRAK-M effectively blocks the downstream activation of both the canonical NF-κB pathway and the MAPK pathways (p38 and JNK).[1][9] This leads to a significant reduction in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Role of IRAK-M in Inflammatory Diseases
The dysregulation of IRAK-M has been linked to the pathophysiology of several inflammatory diseases.
Sepsis
During sepsis, an initial hyper-inflammatory phase is often followed by a state of immunosuppression known as "endotoxin tolerance," rendering the host susceptible to secondary infections.[2] IRAK-M is a key mediator of this immunosuppressive state.[2] Upregulation of IRAK-M in monocytes during sepsis leads to a blunted response to subsequent bacterial challenges.[2]
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation, the role of IRAK-M is complex. Some studies suggest that increased IRAK-M expression in the synovium may have a protective role by dampening inflammatory responses.[10] However, the precise role of IRAK-M in the initiation and progression of RA is still under investigation.
Asthma and Allergic Airway Inflammation
In allergic asthma, IRAK-M expression is elevated in airway epithelial cells.[11] Studies in mouse models have shown that IRAK-M deficiency leads to exacerbated airway inflammation, suggesting a protective role for IRAK-M in controlling allergic responses.[11]
Inflammatory Bowel Disease (IBD)
IRAK-M is thought to play a role in maintaining intestinal homeostasis by regulating the immune response to commensal bacteria. While some genetic studies have not found a direct association between IRAK-M polymorphisms and IBD susceptibility, its role in modulating the severity of intestinal inflammation is an active area of research.
Quantitative Data on IRAK-M Function
The following tables summarize key quantitative findings from studies investigating the role of IRAK-M.
Table 1: Impact of IRAK-M Deficiency on Cytokine and Chemokine Expression
| Disease Model | Cell/Tissue Type | Cytokine/Chemokine | Fold Change (KO vs. WT) | Reference |
| Antigen-Induced Airway Inflammation | Lung Tissue | IL-17A mRNA | ~2.5-fold increase | [11] |
| Antigen-Induced Airway Inflammation | Lung Tissue | TSLP mRNA | ~2-fold increase | [11] |
| Antigen-Induced Airway Inflammation | Lung Tissue | IL-25 mRNA | ~3-fold increase | [11] |
| Antigen-Induced Airway Inflammation | Lung Tissue | IL-33 mRNA | ~2-fold increase | [11] |
| Myocardial Infarction | Infarcted Myocardium | IL-6 | Increased | [11] |
| Myocardial Infarction | Infarcted Myocardium | TNF-α | Increased | [11] |
Table 2: IRAK Family Inhibitors and their Potency
| Inhibitor | Target(s) | IC50 | Reference |
| IRAK-1/4 Inhibitor I | IRAK-1, IRAK-4 | 0.3 µM, 0.2 µM | [5][12] |
| PF-06426779 | IRAK-4 | 1 nM | [13] |
| R191 | IRAK-1, IRAK-4 | IRAK-4: 3 nM | [13] |
| Zabedosertib (BAY 1834845) | IRAK-4 | 3.55 nM | [12] |
| PROTAC IRAK3 degrade-1 | IRAK-3 | 5 nM | [12] |
Detailed Experimental Protocols
Western Blot Analysis of IRAK-M Expression
This protocol describes the detection of IRAK-M protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-IRAK-M antibody (e.g., Cell Signaling Technology #4369)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK-M antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Samples and standards
-
Detection antibody (biotin-conjugated)
-
Avidin-HRP conjugate
-
Substrate solution (TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Plate Preparation: Prepare standards and samples.
-
Add Samples and Standards: Add standards and samples to the wells of the pre-coated ELISA plate and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Add Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.
-
Washing: Wash the plate.
-
Add Avidin-HRP: Add the Avidin-HRP conjugate to each well and incubate.
-
Washing: Wash the plate.
-
Add Substrate: Add the TMB substrate solution to each well. A color change will develop.
-
Stop Reaction: Add the stop solution to stop the color development.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
In Vivo Murine Model of Sepsis
This protocol outlines a cecal ligation and puncture (CLP) model to study the role of IRAK-M in sepsis.
Materials:
-
Wild-type and IRAK-M knockout mice
-
Anesthetic
-
Surgical instruments
-
Suture material
Procedure:
-
Anesthesia: Anesthetize the mice.
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the cecum.
-
Cecal Ligation: Ligate the cecum below the ileocecal valve.
-
Puncture: Puncture the ligated cecum with a needle of a specific gauge to induce sepsis of a desired severity.
-
Closure: Return the cecum to the abdominal cavity and close the incision in layers.
-
Post-operative Care: Provide fluid resuscitation and analgesia.
-
Monitoring: Monitor the mice for signs of sepsis and survival.
-
Sample Collection: At predetermined time points, collect blood and tissues for analysis of inflammatory markers.
Therapeutic Targeting of the IRAK-M Pathway
Given its central role in regulating inflammation, the IRAK pathway is an attractive target for therapeutic intervention in a variety of inflammatory diseases.
IRAK-M Inhibitors and Degraders
While much of the drug development focus has been on the active kinases IRAK-1 and IRAK-4, direct targeting of IRAK-M is an emerging strategy.[10][12] Small molecules that can either inhibit the function of IRAK-M or induce its degradation (e.g., PROTACs) are in early stages of development.[12] For instance, PROTAC IRAK3 degrade-1 has shown potent and selective degradation of IRAK-3 with an IC50 of 5 nM.[12]
IRAK-4 Inhibitors
A number of IRAK-4 inhibitors are in clinical development for the treatment of inflammatory diseases like rheumatoid arthritis.[10] By inhibiting IRAK-4, these drugs can block the entire downstream signaling cascade, effectively mimicking the effect of increased IRAK-M activity.
Conclusion and Future Directions
IRAK-M (this compound) is a master regulator of innate immune responses, and its role in the pathogenesis of inflammatory diseases is becoming increasingly clear. The development of therapeutics that can modulate IRAK-M activity holds great promise for the treatment of a wide range of debilitating conditions. Future research should focus on further elucidating the cell-type-specific functions of IRAK-M, identifying novel interacting partners, and developing potent and selective modulators of its activity for clinical use. A deeper understanding of the intricate regulatory mechanisms governing IRAK-M expression and function will be crucial for the successful translation of these findings into effective therapies.
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. IRAK-M regulation and function in host defense and immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 4. IRAK-M Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MyD88 Adapter-like (Mal)/TIRAP Interaction with TRAF6 Is Critical for TLR2- and TLR4-mediated NF-κB Proinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAF6 distinctively mediates MyD88- and IRAK-1-induced activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Role of IRAK-M in Regulating Antigen-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Methodological & Application
C29 Inhibitor: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C29 is a small molecule inhibitor of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[1][2] TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, initiating an inflammatory response.[2] this compound acts by targeting a pocket within the Toll/Interleukin-1 receptor (TIR) domain of TLR2, which is crucial for downstream signaling.[2][3] This inhibition prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), thereby blocking the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2][3] These application notes provide detailed protocols for investigating the effects of the this compound inhibitor in cell-based assays.
Quantitative Data Summary
The inhibitory activity of this compound on TLR2 signaling has been quantified by determining its half-maximal inhibitory concentration (IC50) for the two main TLR2 heterodimers.
| Heterodimer | Species | IC50 (μM) | Reference |
| hTLR2/TLR1 | Human | 19.7 | [1][4] |
| hTLR2/TLR6 | Human | 37.6 | [1][4] |
Signaling Pathway
The following diagram illustrates the TLR2 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits TLR2 signaling by targeting the TIR domain.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of the this compound inhibitor on a given cell line.
Experimental Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
HEK-TLR2 or THP-1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound inhibitor stock solution (e.g., 50 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of TLR2 Signaling
This protocol is for examining the effect of this compound on the activation of downstream signaling molecules in the TLR2 pathway.
Experimental Workflow:
Caption: General workflow for Western Blot analysis.
Materials:
-
THP-1 cells
-
This compound inhibitor
-
TLR2 agonist (e.g., Pam3CSK4)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate THP-1 cells and differentiate them into macrophages using PMA. Pre-treat the cells with this compound (e.g., 50 µM) for 1 hour, followed by stimulation with a TLR2 agonist (e.g., 100 ng/mL Pam3CSK4) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation of TLR2 and MyD88
This protocol is to determine if this compound inhibits the interaction between TLR2 and its adaptor protein MyD88.
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation of TLR2 and MyD88.
Materials:
-
THP-1 cells
-
This compound inhibitor
-
TLR2 agonist (e.g., P3C)
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors
-
Anti-MyD88 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-TLR2 antibody for Western blotting
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Differentiate THP-1 cells and pre-treat with this compound (e.g., 150 µM) for 1 hour, followed by stimulation with P3C (e.g., 50 ng/mL) for 15-30 minutes.[3]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MyD88 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-TLR2 antibody to detect the co-precipitated TLR2.
References
Application Notes and Protocols for C29 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
C29, also known as TLR2-IN-C29, is a potent and selective small-molecule inhibitor of Toll-like receptor 2 (TLR2) signaling.[1][2][3] TLR2 is a key pattern recognition receptor in the innate immune system that recognizes a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. Upon activation, TLR2 forms heterodimers with TLR1 or TLR6, initiating a signaling cascade that leads to the activation of downstream pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[1][4] this compound exerts its inhibitory effect by binding to a specific pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby blocking its interaction with the adaptor protein MyD88 and abrogating downstream signaling.[1][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study TLR2-mediated signaling and its downstream consequences.
Product Information
| Property | Value |
| Synonyms | TLR2-IN-C29, 3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-methyl-benzoic acid |
| CAS Number | 363600-92-4 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥ 95% |
| Solubility | DMSO: 50 mM (14.3 mg/ml)[4], DMF: 10 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.3 mg/ml[3] |
| Storage | Store as a solid at -20°C for up to 4 years. A stock solution in DMSO can be stored at -20°C for up to 2 months.[3][4] Avoid repeated freeze-thaw cycles.[4] |
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been characterized in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and effective concentrations of this compound in different human and murine cell lines.
| Target | Cell Line | Assay | IC₅₀ / Effective Concentration | Reference |
| hTLR2/1 signaling | HEK293T | NF-κB Reporter Assay | IC₅₀: 19.7 µM | [6][7] |
| hTLR2/6 signaling | HEK293T | NF-κB Reporter Assay | IC₅₀: 37.6 µM | [6][7] |
| TLR2/1 signaling | THP-1 | Cytokine Release | 50 µM | [3] |
| TLR2/6 signaling | THP-1 | Cytokine Release | 50 µM | [3] |
| TLR2-MyD88 Interaction | THP-1 | Co-immunoprecipitation | 150 µM | [3][5] |
| mTLR2/1 signaling | Murine Macrophages | NF-κB Reporter Assay | 50 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
To prepare a 50 mM stock solution, dissolve 14.3 mg of this compound powder in 1 ml of DMSO.[4]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Cell Treatment Protocol
Materials:
-
Cells of interest (e.g., THP-1, HEK293-hTLR2)
-
Complete cell culture medium
-
This compound stock solution (50 mM in DMSO)
-
TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, FSL-1 for TLR2/6)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well, 24-well, or 6-well plate) at the desired density and allow them to adhere and recover overnight.
-
The following day, dilute the this compound stock solution to the desired final concentration in complete cell culture medium. A typical working concentration range is 25-200 µM.[4] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a CO₂ incubator.[1][2]
-
After the pre-incubation, add the TLR2 agonist to the wells at the desired concentration.
-
Incubate the cells for the desired period (e.g., 5 hours for NF-κB activation, 24 hours for cytokine production).[2][6]
-
Proceed with downstream analysis, such as Western blotting, ELISA, or reporter gene assays.
Western Blotting for MAPK and NF-κB Pathway Activation
This protocol allows for the analysis of key signaling proteins downstream of TLR2 activation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound and a TLR2 agonist, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. This compound treatment is expected to reduce the phosphorylation of MAPK proteins and prevent the degradation of IκBα upon TLR2 agonist stimulation.[5]
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor.
Materials:
-
HEK293 cells stably or transiently expressing human TLR2 and an NF-κB-luciferase reporter construct
-
This compound
-
TLR2 agonist
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Allow the cells to recover for 24-48 hours.[6]
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a TLR2 agonist for 5-6 hours.[6]
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control or to total protein concentration.
IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol measures the production of the pro-inflammatory chemokine IL-8.
Materials:
-
Cell culture supernatants from treated cells
-
Human IL-8 ELISA kit
Procedure:
-
Collect the cell culture supernatants after treating the cells with this compound and a TLR2 agonist for 24 hours.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the IL-8 ELISA according to the manufacturer's protocol.
-
Briefly, add standards and samples to the wells of an antibody-coated plate.
-
Incubate, wash, and add a detection antibody.
-
Add a substrate solution and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-8 in the samples based on the standard curve. This compound is expected to dose-dependently inhibit the TLR2 agonist-induced production of IL-8.[3]
Visualizations
Signaling Pathway of TLR2 Inhibition by this compound
Caption: this compound inhibits TLR2 signaling by blocking the MyD88-dependent pathway.
Experimental Workflow for this compound Treatment and Analysis
Caption: A general workflow for studying the effects of this compound in cell culture.
References
- 1. glpbio.com [glpbio.com]
- 2. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for C29: Solubility and In Vivo Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and preparation of C29, a selective Toll-like receptor 2 (TLR2) inhibitor, for in vivo experimental studies. Adherence to these guidelines will aid in achieving consistent and reproducible results.
Introduction to this compound
This compound is a small molecule inhibitor of TLR2 signaling.[1][2][3] It functions by targeting a pocket within the Toll/IL-1 receptor (TIR) domain of TLR2, thereby inhibiting its interaction with the MyD88 adapter protein.[4] This disruption of the TLR2 signaling cascade blocks downstream activation of NF-κB and MAPKs.[5] this compound has been shown to inhibit both TLR2/1 and TLR2/6 signaling in human cells, while in murine cells, it preferentially inhibits TLR2/1 signaling.[4] Its ability to modulate inflammatory responses makes it a valuable tool for research in immunology, oncology, and infectious diseases.[1][5]
This compound Solubility Profile
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that this compound is a hydrophobic compound with limited aqueous solubility.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (105.16 mM)[6] | Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[1][6] |
| Dimethylformamide (DMF) | 10 mg/mL[2] | |
| Ethanol | 0.5 mg/mL[2] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL[2] | Limited solubility in aqueous solutions. |
Preparation of this compound for In Vivo Studies
Due to its poor water solubility, this compound requires a specific vehicle for effective in vivo administration. A commonly used and well-tolerated formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3][7]
Recommended In Vivo Formulation
A widely used vehicle for the intraperitoneal administration of this compound in mice consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This vehicle has been shown to be tolerable in rodents and effective for dissolving hydrophobic compounds for in vivo studies.[7][8]
Protocol for Preparing this compound Injection Solution
This protocol describes the preparation of a this compound solution for intraperitoneal injection. It is recommended to prepare the final working solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).[3] Ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Injection Solution (Example for 1 mL):
-
In a sterile tube, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300 .
-
Add the required volume of your this compound DMSO stock solution to achieve the final desired concentration. For example, to achieve a final concentration of X mg/mL, you would add (X mg / Stock Concentration in mg/mL) of the stock solution. Ensure the final volume of DMSO does not exceed 10% of the total volume (100 µL in this 1 mL example).
-
Add 100 µL of DMSO (adjusting for the volume of this compound stock solution added to bring the total DMSO volume to 100 µL).
-
Add 50 µL of Tween-80 . Mix until the solution is clear.
-
Add 450 µL of sterile saline . Mix thoroughly to ensure a homogenous solution.
-
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The final solution should be clear.[1]
-
Workflow for this compound In Vivo Formulation Preparation
Caption: Workflow for preparing this compound for in vivo administration.
In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the intraperitoneal injection of this compound in mice. All animal procedures must be approved and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.
-
Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]
-
Disinfection: Cleanse the injection site with a gauze pad soaked in 70% ethanol.
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[9]
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended IP injection volume for mice is 10 mL/kg.[11]
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo study involving this compound.
This compound Mechanism of Action: TLR2 Signaling Pathway
This compound exerts its inhibitory effect on the TLR2 signaling pathway. TLR2 forms heterodimers with TLR1 or TLR6 to recognize microbial ligands. This ligand binding initiates a signaling cascade that is dependent on the MyD88 adapter protein, leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines. This compound binds to a pocket in the BB loop of the TLR2 TIR domain, which prevents the recruitment of MyD88, thereby blocking the downstream signaling.
Simplified TLR2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits TLR2 signaling by blocking MyD88 recruitment.
Stability and Storage
-
This compound Powder: Stable for at least 4 years when stored at -20°C.[2]
-
DMSO Stock Solution: Stable for up to 1 month at -20°C and up to 6 months at -80°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Final In Vivo Formulation: It is strongly recommended to prepare the final diluted solution for injection fresh on the day of the experiment to ensure stability and prevent precipitation.
Safety and Toxicology
The recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally considered well-tolerated for intraperitoneal administration in mice.[7] However, it is always good practice to include a vehicle-only control group in your in vivo experiments to account for any potential effects of the vehicle itself. High concentrations of DMSO can have behavioral and physiological effects, but at 10%, these are minimized for most applications.[8] Researchers should monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or irritation at the injection site. The maximum tolerated dose (MTD) of this compound in specific animal models and for various treatment durations should be determined empirically if not already established in the literature for the intended application. One study reports an intraperitoneal dose of 1.3 µmol/g in mice.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. invivogen.com [invivogen.com]
- 5. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for C29 in Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing C29, a selective Toll-like receptor 2 (TLR2) inhibitor, in various macrophage-based assays. This compound offers a potent tool for investigating the role of TLR2 signaling in inflammatory responses, immune modulation, and host-pathogen interactions.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of TLR2.[1] By binding to a pocket within the BB loop of the TIR domain, this compound effectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2] This inhibition prevents the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory cytokines.[1][2]
In human cell lines, this compound has been shown to inhibit both TLR2/1 and TLR2/6 heterodimer signaling pathways.[1][3] However, in murine macrophages, it preferentially blocks the TLR2/1 pathway.[1][2] This makes this compound a valuable tool for dissecting the specific roles of these TLR2 heterodimers in different species and cell types.
Quantitative Data Summary
The following tables summarize the recommended concentrations of this compound for various macrophage assays and its observed effects on cytokine production.
Table 1: Recommended this compound Concentrations for Macrophage Assays
| Cell Type | Assay Type | Recommended this compound Concentration | Reference |
| Murine Peritoneal Macrophages | Cytokine mRNA Analysis (qRT-PCR) | 50 µM | [4] |
| Murine Peritoneal Macrophages | Cytokine Protein Analysis (ELISA) | 50 µM | [4] |
| Human THP-1 Macrophages | Cytokine mRNA Analysis (qRT-PCR) | 10 µM - 50 µM | [3] |
| Human THP-1 Macrophages | Co-immunoprecipitation | 150 µM | [4][5] |
| HEK-TLR2 Cells | Cytokine mRNA Analysis (qRT-PCR) | 10 µM - 50 µM | [3][4] |
Table 2: Effects of this compound on Cytokine Production in Macrophages
| Cell Type | Stimulant | Cytokine Measured | Effect of this compound | Concentration of this compound | Reference |
| Murine Peritoneal Macrophages | Pam3CSK4 (P3C) | TNF-α mRNA | Significant Reduction | 50 µM | [3] |
| Murine Peritoneal Macrophages | Pam3CSK4 (P3C) | IL-12 p40 Protein | Significant Reduction | 50 µM | [3][4] |
| Murine Peritoneal Macrophages | Heat-killed S. pneumoniae | IL-1β mRNA | Significant Blockade | Not Specified | [3][5] |
| Human THP-1 Macrophages | Pam3CSK4 (P3C) | IL-1β mRNA | Significant Inhibition | 10 µM, 50 µM | [3] |
| Human THP-1 Macrophages | Pam2CSK4 (P2C) | IL-1β mRNA | Significant Inhibition | 10 µM, 50 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
This protocol outlines the general procedure for treating cultured macrophages with this compound prior to stimulation with a TLR2 agonist.
Materials:
-
Cultured macrophages (e.g., primary bone marrow-derived macrophages, peritoneal macrophages, or THP-1 cells differentiated with PMA)
-
Complete cell culture medium
-
This compound (resuspended in a suitable vehicle, e.g., NaOH)
-
TLR2 agonist (e.g., Pam3CSK4, FSL-1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate macrophages at the desired density in a suitable culture plate (e.g., 6-well or 96-well plate) and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells once with sterile PBS.
-
Add fresh complete culture medium to the cells.
-
Prepare a stock solution of this compound in the appropriate vehicle. Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM). Also, prepare a vehicle control.
-
Pre-treat the macrophages by adding the this compound dilutions or the vehicle control to the respective wells.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Following the pre-treatment, add the TLR2 agonist to the wells at the desired final concentration.
-
Incubate the cells for the desired time period (e.g., 4-24 hours) depending on the downstream application.
-
After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and/or lyse the cells for RNA or protein extraction.
Protocol 2: Analysis of Cytokine Gene Expression by qRT-PCR
This protocol describes how to measure the effect of this compound on the expression of cytokine genes in macrophages.
Materials:
-
This compound-treated and control macrophage cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL1B, TNF, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from the macrophage cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control groups.
Protocol 3: Analysis of Cytokine Protein Secretion by ELISA
This protocol details the measurement of secreted cytokines in the culture supernatant of this compound-treated macrophages.
Materials:
-
Cell culture supernatants from this compound-treated and control macrophages
-
ELISA kit for the specific cytokine of interest (e.g., IL-1β, TNF-α, IL-12)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the experimental wells and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance values to the standard curve.
Protocol 4: Western Blot Analysis of TLR2 Signaling
This protocol is for assessing the effect of this compound on the activation of key proteins in the TLR2 signaling pathway.
Materials:
-
This compound-treated and control macrophage cell lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the macrophages in protein extraction buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.
Visualizations
Caption: TLR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on macrophage activation.
References
Application Notes and Protocols for C29 Administration in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Toll-like receptor 2 (TLR2) plays a crucial role in initiating the innate immune response by recognizing a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. However, excessive TLR2 signaling can lead to a hyperinflammatory state, contributing to the pathology of sepsis. C29, also known as TL2-C29, is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of TLR2. By binding to a pocket in the BB loop of the TIR domain, this compound blocks the interaction between TLR2 and the adaptor protein MyD88, thereby inhibiting downstream inflammatory signaling pathways such as NF-κB and MAPK activation.[1][2][3][4] In murine models, this compound preferentially inhibits the TLR2/1 signaling pathway.[1][2][3] These application notes provide detailed protocols for the administration of this compound in lipopolysaccharide (LPS)-induced and cecal ligation and puncture (CLP) mouse models of sepsis.
Mechanism of Action of this compound
This compound is a selective inhibitor of TLR2 signaling. It functions by binding to the TIR domain of TLR2, which is essential for downstream signal transduction. This binding event physically obstructs the recruitment of the adaptor protein MyD88 to the TLR2 receptor complex. Consequently, the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, is attenuated. This leads to a reduction in the production of pro-inflammatory cytokines, which are key mediators of the excessive inflammation seen in sepsis.[1][3][4]
References
- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Toll-Like Receptors: Promising Therapeutic Strategies for the Management of Sepsis-Associated Pathology and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C29 as a Tool Compound for Immunology Research
Introduction
C29 is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling, identified through computer-aided drug design.[1] It serves as a valuable tool for researchers in immunology, infectious disease, and drug development to investigate the roles of TLR2 in various physiological and pathological processes. TLR2 is a pattern recognition receptor (PRR) that recognizes a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, playing a critical role in the innate immune response.[2] Dysregulated TLR2 signaling is implicated in numerous inflammatory and autoimmune diseases, making it a key therapeutic target.[3][4]
Mechanism of Action
This compound selectively targets a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2, specifically in a region known as the BB loop.[2][3] By binding to this pocket, this compound allosterically inhibits the ligand-induced interaction between TLR2 and the essential adaptor protein MyD88.[5][6] This disruption prevents the recruitment of downstream signaling molecules, thereby blocking the activation of critical inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) cascades.[3][5][6]
Key Features and Applications
-
Selective TLR2 Inhibition: this compound effectively inhibits TLR2/1 and TLR2/6 heterodimer signaling pathways but does not affect signaling induced by other TLR agonists (e.g., for TLR4) or TNF-α.[5][7]
-
Species-Specific Activity: this compound inhibits both TLR2/1 and TLR2/6 signaling in human cells (such as HEK-TLR2 and THP-1).[5][8] In contrast, it preferentially inhibits TLR2/1 signaling in murine macrophages.[2][4][5] This species-dependent difference is an important consideration for experimental design.
-
In Vitro and In Vivo Utility: The compound has demonstrated efficacy in both cell culture systems and animal models, making it a versatile tool for preclinical research.[1][5] In mouse models, treatment with this compound's derivative, o-vanillin, has been shown to reduce TLR2-induced inflammation.[5]
-
Research Applications:
-
Investigating the role of TLR2 in innate immunity and inflammatory responses.
-
Elucidating the contribution of TLR2 signaling to autoimmune diseases, such as rheumatoid arthritis and lupus.[9][10]
-
Studying the pathogenesis of bacterial and other microbial infections.
-
Screening and validating potential new anti-inflammatory therapeutic agents that target the TLR2 pathway.
-
Quantitative Data Summary
The inhibitory activity of this compound varies depending on the specific TLR2 heterodimer and the species being studied. The following table summarizes key quantitative data for this compound.
| Parameter | Species/Cell Line | Target | Value | Reference |
| IC₅₀ | Human | hTLR2/1 Signaling | 19.7 µM | [11] |
| IC₅₀ | Human | hTLR2/6 Signaling | 37.6 µM | [11] |
| IC₅₀ | Not Specified | TLR2/1-mediated NF-κB activation | 0.87 µM | [7] |
| IC₅₀ | Not Specified | TLR2/6 heterodimer | 23 µM | [7] |
| Effective Concentration | Human (HEK-TLR2, THP-1) | Inhibition of TLR2/1 & TLR2/6 | 50 µM | [6] |
| Effective Concentration | Human (THP-1) | Disruption of TLR2-MyD88 Interaction | 150 µM | [6] |
| Effective Concentration | Murine (Primary Macrophages) | Inhibition of TLR2/1 | 50 µM | [6] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TLR2 signaling by blocking the TLR2-MyD88 interaction.
Caption: A typical experimental workflow for evaluating this compound's inhibitory effects in vitro.
Experimental Protocols
Protocol 1: In Vitro Inhibition of TLR2-Mediated Cytokine Production
This protocol describes how to assess the inhibitory effect of this compound on TLR2 agonist-induced cytokine production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound compound (TLR2-IN-C29)[8]
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Pam3CSK4 (P3C, TLR2/1 agonist) or P2CSK4 (P2C, TLR2/6 agonist)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol) and qPCR, or ELISA kit for target cytokine (e.g., IL-1β)
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in multi-well plates and treat with 20 ng/mL PMA for 24 hours.[1]
-
After 24 hours, remove the PMA-containing medium, wash cells twice with sterile PBS, and add fresh culture medium. Allow cells to rest for 24-48 hours before the experiment.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[7]
-
Dilute this compound to the desired final concentration (e.g., 50-150 µM) in culture medium. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the medium from the differentiated THP-1 cells and add the this compound or vehicle-containing medium.
-
-
TLR2 Agonist Stimulation:
-
Prepare the TLR2 agonist (e.g., 50-200 ng/mL Pam3CSK4) in culture medium.[1][5]
-
Add the agonist directly to the wells containing this compound or vehicle, without changing the medium.
-
Incubate for the desired time based on the endpoint. For gene expression (qPCR), 1-4 hours is typical.[4][5] For protein secretion (ELISA), 18-24 hours is common.
-
-
Endpoint Analysis (qPCR for IL-1β mRNA):
-
After the 1-4 hour stimulation, remove the medium and wash cells with PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for IL-1β and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess TLR2-MyD88 Interaction
This protocol details how to determine if this compound blocks the physical interaction between TLR2 and its adaptor protein MyD88 in THP-1 cells.[5][6]
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
This compound and vehicle (DMSO)
-
Pam3CSK4 (P3C)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-MyD88 antibody for immunoprecipitation (IP)
-
Anti-TLR2 antibody for Western blot (immunoblotting, IB)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE gels and Western blot reagents
Methodology:
-
Cell Treatment:
-
Culture and differentiate THP-1 cells in 10 cm dishes.
-
Pre-treat cells with a high concentration of this compound (e.g., 150 µM) or vehicle for 1 hour.[1][6]
-
Stimulate the cells with Pam3CSK4 (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes) to capture the transient protein interaction.[1][5]
-
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as the "input" control.
-
To the remaining lysate, add the anti-MyD88 antibody. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Load the eluted samples and the "input" control onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-TLR2 antibody to detect TLR2 that was co-immunoprecipitated with MyD88.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. A reduced TLR2 signal in the this compound-treated sample indicates inhibition of the TLR2-MyD88 interaction.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 10. criver.com [criver.com]
- 11. medchemexpress.com [medchemexpress.com]
Application of C29 in Neuroinflammation Studies: A Detailed Guide for Researchers
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury. A key player in the initiation and propagation of neuroinflammatory cascades is the Toll-like receptor 2 (TLR2), a pattern recognition receptor expressed on microglia and astrocytes. C29, a small molecule inhibitor, has been identified as a potent and specific antagonist of TLR2 signaling, offering a valuable tool for researchers to investigate the role of this pathway in neuroinflammation and to explore its therapeutic potential.
This document provides detailed application notes and protocols for the use of this compound in neuroinflammation studies, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, with the chemical formula C₁₆H₁₅NO₄, selectively inhibits TLR2 signaling. It functions by binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2. This binding event sterically hinders the interaction between TLR2 and the myeloid differentiation primary response 88 (MyD88) adaptor protein, a crucial step for the downstream activation of inflammatory signaling pathways. Consequently, the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) is blocked, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
It is important to note that this compound exhibits species-specific activity. In human cells, it blocks signaling through both TLR2/TLR1 and TLR2/TLR6 heterodimers. In murine cells, this compound preferentially inhibits the TLR2/TLR1 signaling pathway.
Signaling Pathway of TLR2 Inhibition by this compound
Application Notes and Protocols for C29 in Autoimmune Disease Models
Refers to: C29 as the small molecule inhibitor of Toll-like receptor 2 (TLR2), C16H15NO4, and this compound as the probiotic strain Lactobacillus pentosus var. plantarum this compound.
These application notes provide detailed information and experimental protocols for the use of two distinct therapeutic agents, both designated as "this compound," in the context of autoimmune and inflammatory disease models. The first agent is a small molecule inhibitor of Toll-like receptor 2 (TLR2), and the second is the probiotic strain Lactobacillus pentosus var. plantarum this compound.
Part 1: this compound (C16H15NO4) - A Small Molecule Inhibitor of TLR2 Signaling
Introduction
This compound (C16H15NO4) is a small molecule inhibitor that selectively targets the Toll-like receptor 2 (TLR2).[1][2][3] Excessive TLR2 signaling has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound functions by binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby sterically hindering the recruitment of the downstream adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] This disruption of the TLR2-MyD88 interaction effectively blocks the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][4]
Mechanism of Action
This compound specifically targets the BB loop pocket within the TIR domain of TLR2.[4] This binding prevents the interaction between TLR2 and its essential adaptor protein, MyD88. Consequently, downstream signaling pathways, including MAPK and NF-κB activation, are inhibited.[1][4] In human cells, this compound has been shown to block signaling from both TLR2/1 and TLR2/6 heterodimers.[1][2] In murine cells, it preferentially inhibits the TLR2/1 signaling pathway.[2]
Caption: this compound inhibits TLR2 signaling by blocking MyD88 recruitment.
Data Presentation
| Parameter | Value | Assay System | Reference |
| IC50 (hTLR2/1 signaling) | 19.7 µM | HEK293T cells with NF-κB reporter | [1][5] |
| IC50 (hTLR2/6 signaling) | 37.6 µM | HEK293T cells with NF-κB reporter | [1][5] |
| IC50 (C29L, hTLR2/1 signaling) | 24.2 µM | HEK293T cells with NF-κB reporter | [1] |
| IC50 (C29L, hTLR2/6 signaling) | 37.2 µM | HEK293T cells with NF-κB reporter | [1] |
Experimental Protocols
1. In Vitro Inhibition of TLR2 Signaling in THP-1 Cells
This protocol describes the treatment of PMA-differentiated THP-1 human monocytic cells with this compound to assess the inhibition of TLR2-mediated signaling.
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 20 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
After 24 hours, remove the PMA-containing medium and wash the adherent cells twice with fresh medium.
-
-
This compound Treatment and TLR2 Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., NaOH).
-
Pre-treat the differentiated THP-1 cells with this compound at desired concentrations (e.g., 50 µM, 100 µM, 200 µM) or vehicle control for 1 hour.[6]
-
Stimulate the cells with a TLR2 agonist, such as Pam3CSK4 (P3C, a TLR2/1 agonist) at 50 ng/mL or FSL-1 (P2C, a TLR2/6 agonist) at 50 ng/mL, for a specified duration (e.g., 1-4 hours for mRNA analysis, 15-30 minutes for protein signaling analysis).[6]
-
-
Analysis:
-
Quantitative RT-PCR: Extract total RNA from the cells and perform qRT-PCR to measure the expression of pro-inflammatory cytokine genes such as IL-1β, TNF-α, and IL-8. Normalize the gene expression to a housekeeping gene like GAPDH.[6]
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK (e.g., p-p38, p-JNK) and NF-κB (e.g., p-IκBα) pathways.[4]
-
Co-Immunoprecipitation: To confirm the disruption of the TLR2-MyD88 interaction, perform co-immunoprecipitation using an anti-MyD88 antibody followed by Western blotting for TLR2.[1][4]
-
2. In Vivo Treatment in a Mouse Model of Autoimmune Disease (Suggested Protocol)
This is a suggested protocol for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis (collagen-induced arthritis - CIA) or multiple sclerosis (experimental autoimmune encephalomyelitis - EAE). The protocol is based on general practices for in vivo studies with small molecule inhibitors.
-
Animal Model Induction:
-
This compound Administration:
-
Prepare this compound for in vivo administration by dissolving it in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).
-
Begin this compound administration at the first signs of disease or prophylactically.
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at a dose range of 1-10 mg/kg daily. The optimal dose should be determined in preliminary studies.
-
-
Monitoring and Analysis:
-
Clinical Scoring: Monitor the mice daily for clinical signs of disease (e.g., paw swelling and redness for CIA, ascending paralysis for EAE) and record the clinical scores.
-
Histology: At the end of the study, collect joints (for CIA) or spinal cords (for EAE) for histological analysis of inflammation and tissue damage.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the serum or in supernatants from ex vivo re-stimulated splenocytes or lymph node cells.
-
Flow Cytometry: Analyze immune cell populations in the spleen, lymph nodes, and inflamed tissues.
-
Caption: Experimental workflow for in vivo testing of this compound.
Part 2: Lactobacillus pentosus var. plantarum this compound - A Probiotic Strain
Introduction
Lactobacillus pentosus var. plantarum this compound is a probiotic strain isolated from kimchi.[10] It has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[10][11][12] The primary mechanism of action involves the modulation of the gut microbiota and the subsequent inhibition of inflammatory signaling pathways, particularly the NF-κB pathway.[10] This makes it a potential therapeutic agent for managing chronic inflammatory conditions, including those with an autoimmune component.
Mechanism of Action
L. pentosus this compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the production of lipopolysaccharide (LPS) by the gut microbiota.[10] By reducing the levels of this potent inflammatory stimulus, L. pentosus this compound dampens the activation of NF-κB and activator protein 1 (AP1), as well as the MAPK signaling pathway.[10] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] Additionally, L. pentosus this compound can enhance the expression of colonic tight junction proteins, thereby improving gut barrier function and reducing systemic inflammation.[10]
Caption: Mechanism of action of L. pentosus this compound in the gut.
Data Presentation
| Parameter | Effect of L. pentosus this compound Treatment | Model | Reference |
| Plasmatic TNF-α | Reduced | Aged rats | [10] |
| Plasmatic IL-6 | Reduced | Aged rats | [10] |
| Colonic NF-κB activation | Inhibited | Aged rats | [10] |
| Colonic Tight Junction Proteins | Increased expression | Aged rats | [10] |
| Plasmatic and Fecal LPS | Reduced | Aged rats | [10] |
| Memory Impairment | Ameliorated | D-galactose-induced aging mice | [11][12] |
| Inflammatory Markers (p-p65, COX-2, iNOS) | Decreased expression | D-galactose-induced aging mice | [11] |
Experimental Protocols
1. Preparation and Administration of L. pentosus this compound
This protocol describes the preparation and oral administration of L. pentosus this compound for in vivo studies.
-
Bacterial Culture:
-
Culture Lactobacillus pentosus var. plantarum this compound in MRS broth at 37°C under anaerobic conditions until the optical density at 600 nm reaches 3.0-4.0.
-
Harvest the bacteria by centrifugation at 10,000 x g for 30 minutes.
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
-
-
Preparation for Oral Gavage:
-
Resuspend the washed bacterial pellet in a suitable vehicle, such as 50 mM sodium bicarbonate buffer containing 1% glucose, to a final concentration of 2 x 10^9 colony-forming units (CFU) per 0.1 mL.[10]
-
-
Oral Administration:
-
Administer the bacterial suspension to the animals daily via oral gavage.
-
2. In Vivo Treatment in a Mouse Model of Autoimmune Disease (Suggested Protocol)
This is a suggested protocol for evaluating the efficacy of L. pentosus this compound in a mouse model of rheumatoid arthritis (CIA) or multiple sclerosis (EAE). The protocol is based on studies using other Lactobacillus strains in similar models.
-
Animal Model Induction:
-
CIA: Induce arthritis in DBA/1 mice by immunization with chicken type II collagen emulsified in complete Freund's adjuvant.
-
EAE: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
-
L. pentosus this compound Administration:
-
Prepare the L. pentosus this compound suspension as described above.
-
Begin daily oral administration of L. pentosus this compound (e.g., 1 x 10^9 CFU/mouse) prophylactically (before disease induction) or therapeutically (after disease onset).
-
Include a control group receiving the vehicle alone.
-
-
Monitoring and Analysis:
-
Clinical Scoring: Monitor and score the clinical signs of arthritis or EAE daily.
-
Gut Microbiota Analysis: Collect fecal samples at different time points to analyze changes in the gut microbiota composition using 16S rRNA gene sequencing.
-
Gut Permeability: Assess gut permeability by measuring the levels of orally administered FITC-dextran in the serum.
-
Immune Response: Analyze T cell populations (e.g., Th1, Th17, Treg) in the spleen, lymph nodes, and inflamed tissues by flow cytometry. Measure cytokine levels in serum and from ex vivo re-stimulated immune cells.
-
Histology: Perform histological analysis of joints or the central nervous system to assess inflammation and tissue damage.
-
Caption: Experimental workflow for in vivo testing of L. pentosus this compound.
References
- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor 2 and 4 antagonism for the treatment of experimental autoimmune encephalomyelitis (EAE)-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 2 and 4 antagonism for the treatment of experimental autoimmune encephalomyelitis (EAE)-related pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redoxis.se [redoxis.se]
- 10. Orally Administrated Lactobacillus pentosus var. plantarum this compound Ameliorates Age-Dependent Colitis by Inhibiting the Nuclear Factor-Kappa B Signaling Pathway via the Regulation of Lipopolysaccharide Production by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactobacillus pentosus var. plantarum this compound ameliorates memory impairment and inflammaging in a D-galactose-induced accelerated aging mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C29 Inhibitor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the C29 inhibitor in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound inhibitor?
A1: this compound is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling.[1][2] It functions by binding to a pocket in the Toll/interleukin-1 receptor (TIR) domain of TLR2. This binding event physically obstructs the interaction between TLR2 and the downstream adaptor protein MyD88, which is essential for signal transduction.[2][3][4] Consequently, the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, is blocked.[3][4]
Q2: Which TLR2 heterodimers does this compound inhibit?
A2: this compound inhibits signaling from both TLR2/TLR1 and TLR2/TLR6 heterodimers in human cells.[1][2][4]
Q3: Is the activity of this compound species-specific?
A3: Yes, the activity of this compound shows species-specificity. In human cells, it inhibits both TLR2/1 and TLR2/6 signaling. However, in murine (mouse) cells, this compound preferentially inhibits the TLR2/1 signaling pathway.[2][4] This is an important consideration when designing and interpreting experiments using murine models or cells.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound can vary depending on the cell type, TLR2 agonist used, and the specific assay. However, a general starting range for cell culture assays is between 25 µM and 200 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO, with stock solutions of up to 50 mM being achievable.[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Reconstituted stock solutions are stable for up to 2 months when stored at -20°C.[4] this compound is reported to be air and light sensitive, so care should be taken to protect it from prolonged exposure.
Troubleshooting Guide: this compound Inhibitor Not Working in My Assay
If you are not observing the expected inhibitory effect of this compound in your assay, consider the following potential issues and troubleshooting steps.
Problem 1: No or weak inhibition of TLR2 signaling.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the optimal inhibitory concentration for your specific cell type and agonist. |
| Inhibitor Instability or Degradation | Prepare a fresh stock solution of this compound from powder. Ensure that the DMSO used is anhydrous, as moisture can reduce solubility.[5] Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Inappropriate TLR2 Agonist | Confirm that you are using a specific TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or FSL-1 (for TLR2/6). The potency of different agonists can vary.[6][7] Also, ensure your agonist is not contaminated with other PAMPs (e.g., LPS). |
| Species-Specific Effects | If you are using murine cells, remember that this compound is a preferential inhibitor of TLR2/1 signaling.[2][4] If your assay primarily relies on TLR2/6 activation in mouse cells, the inhibitory effect of this compound may be weak or absent. |
| Cell Line Not Responsive | Verify that your cell line expresses functional TLR2. You can test this by stimulating the cells with a known TLR2 agonist and measuring a downstream response (e.g., NF-κB activation, cytokine production). |
| Assay Readout Issues | Ensure your assay for measuring TLR2 signaling (e.g., NF-κB reporter assay, ELISA for cytokines) is working correctly. Include appropriate positive and negative controls. |
Problem 2: High background signal or inconsistent results.
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | This compound is poorly soluble in aqueous solutions. When diluting your DMSO stock into cell culture media, ensure thorough mixing. Visually inspect the media for any signs of precipitation. A final DMSO concentration of 0.5% or less is generally recommended to maintain solubility and minimize solvent toxicity. |
| Cell Viability Issues | Although generally not considered cytotoxic at effective concentrations, high concentrations of this compound or the DMSO solvent may impact cell viability. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death. |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells of your assay plate, as variations can lead to inconsistent results. |
| Contamination | Check your cell cultures for any signs of microbial contamination, which can activate TLRs and interfere with your assay. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different experimental systems. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | TLR Heterodimer | Agonist | Assay Readout | Reported IC50 |
| HEK293T | hTLR2/1 | Pam3CSK4 | NF-κB Reporter | 19.7 µM[1] |
| HEK293T | hTLR2/6 | Pam2CSK4 | NF-κB Reporter | 37.6 µM[1] |
Experimental Protocols
General Protocol for a this compound Inhibition Assay using an NF-κB Reporter Cell Line
This protocol provides a general workflow for assessing the inhibitory activity of this compound on TLR2-mediated NF-κB activation in a reporter cell line (e.g., HEK-Blue™ hTLR2 cells).
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Pre-incubation: The following day, remove the culture medium and add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). It is recommended to perform a serial dilution of this compound. Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
TLR2 Agonist Stimulation: After the pre-incubation period, add the TLR2 agonist (e.g., Pam3CSK4 or FSL-1) to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Assay Readout: Measure the activity of the secreted reporter protein (e.g., SEAP) according to the manufacturer's instructions. This typically involves collecting the cell culture supernatant and using a colorimetric or chemiluminescent substrate.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits TLR2 signaling by blocking the MyD88 interaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing this compound inhibition.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and FSL-1 in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
C29 Technical Support Center: Troubleshooting Off-Target Effects and Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues related to off-target effects and cytotoxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Toll-like receptor 2 (TLR2) signaling.[1][2][3] It functions by binding to a pocket in the Toll/interleukin-1 receptor (TIR) domain of TLR2, which prevents the interaction between TLR2 and the adaptor protein MyD88.[4][5] This action blocks downstream signaling cascades, including the activation of MAPK and NF-κB.[1][4]
Q2: I am observing cytotoxicity in my cell line after treatment with this compound, but the literature suggests it is non-cytotoxic. What could be the reason?
A2: While this compound has been reported to inhibit TLR2 signaling without inducing cytotoxicity in cell lines such as HEK-TLR2, THP-1, and primary murine macrophages, unexpected cytotoxicity can occur due to several factors:[1][6]
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The concentration of the solvent, typically DMSO, may be too high for your specific cell line. It is crucial to include a vehicle-only control in your experiments.
-
Cell Line Specificity: Your cell line may have a unique sensitivity to this compound or express off-target proteins that are affected by the compound.
-
Contamination: Mycoplasma or other contaminants in your cell culture can alter cellular responses to treatment.
Q3: How specific is this compound for TLR2? What are its known off-targets?
A3: this compound has been shown to be specific for TLR2, as it did not inhibit signaling by other TLR agonists or TNF-α in the initial characterization studies.[3][4][6] However, a comprehensive off-target profile across a wide range of kinases and receptors is not yet publicly available. As with any small molecule inhibitor, off-target interactions are possible and should be considered, especially when observing unexpected phenotypes.
Q4: Are there differences in this compound activity between human and murine cells?
A4: Yes, there are species-specific differences in the activity of this compound. In human cells, this compound inhibits both TLR2/1 and TLR2/6 signaling pathways. In contrast, in murine cells, it preferentially inhibits the TLR2/1 pathway.[4][5][6]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cytotoxicity with this compound, follow this workflow to identify the potential cause.
Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.
Guide 2: Differentiating On-Target vs. Off-Target Effects
This guide will help you determine if an observed cellular effect is due to the intended inhibition of TLR2 or an off-target interaction.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Cell Line | Assay |
| hTLR2/1 | 19.7 | HEK293T | NF-κB Reporter |
| hTLR2/6 | 37.6 | HEK293T | NF-κB Reporter |
Data compiled from publicly available resources.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Plate cells at the desired density and treat with this compound and controls for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
-
Staining:
-
Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound is binding to its intended target, TLR2, within the cell.
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TLR2 at each temperature point by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Signaling Pathway Visualization
The following diagram illustrates the intended signaling pathway inhibited by this compound.
Caption: this compound inhibits TLR2 signaling by blocking the TLR2-MyD88 interaction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C29-Mediated Inhibition of NF-κB
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using C29 to inhibit the NF-κB signaling pathway.
Understanding this compound and the NF-κB Pathway
This compound is a cell-permeable molecule that acts as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling cascade.[1][2] The canonical NF-κB pathway is activated by various stimuli, such as TNF-α, which leads to the activation of the IKK complex.[1] This complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κBα (IκBα).[3][4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound to inhibit NF-κB activity.
Q1: this compound is not inhibiting NF-κB activation in my experiment. What are the possible reasons?
A1: Several factors could contribute to the lack of inhibitory effect. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type.
-
Solubility Issues: this compound is practically insoluble in water.[8] Ensure that the compound is properly dissolved in a suitable solvent, such as DMSO, before adding it to your cell culture medium. Precipitates in the stock solution or final medium can drastically reduce the effective concentration.
-
Inadequate Pre-incubation Time: this compound is a cell-permeable inhibitor, but it requires sufficient time to enter the cells and interact with its target. Pre-incubating your cells with this compound for an adequate period (typically 1-2 hours) before adding the NF-κB stimulus is recommended.
-
Cell Line Specificity: The sensitivity to IKK inhibitors can differ among cell lines. Some cell lines may have compensatory signaling pathways or altered expression levels of IKK complex components, rendering them less sensitive to this compound.
-
Compound Stability: Ensure the this compound compound has been stored correctly and has not degraded. It is advisable to use freshly prepared solutions for your experiments.
Q2: I'm observing significant cell toxicity after treating with this compound. How can I mitigate this?
A2: Cell toxicity can be a concern with any small molecule inhibitor. Here are some strategies to minimize it:
-
Optimize Concentration and Incubation Time: High concentrations and prolonged exposure to this compound can lead to off-target effects and cytotoxicity.[9] Determine the lowest effective concentration and the shortest incubation time that still provides significant NF-κB inhibition. A time-course experiment is recommended.
-
Assess Viability: Always perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your NF-κB inhibition experiment to monitor the health of your cells.
-
Solvent Control: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is low and consistent across all experimental conditions, including the vehicle control.
Q3: My Western blot results for phosphorylated p65 (p-p65) are inconsistent. What could be wrong?
A3: Western blotting for phosphorylated proteins requires careful optimization.[10] Here are some common pitfalls:
-
Sample Preparation: Phosphatase activity can lead to the dephosphorylation of your target protein. It is critical to work quickly on ice and use lysis buffers containing phosphatase inhibitors.[10]
-
Antibody Specificity: Use a primary antibody that is specific for p65 phosphorylated at the correct residue (e.g., Ser536 for canonical pathway activation).[11] Always validate your antibody and run appropriate controls.
-
Loading Controls: Use a total p65 antibody as a loading control in addition to a housekeeping protein (e.g., β-actin, GAPDH) to ensure that changes in the p-p65 signal are not due to variations in the total amount of p65 protein.
-
Stimulation Time: The phosphorylation of p65 is a transient event. Perform a time-course experiment with your NF-κB stimulus to identify the peak phosphorylation time point in your cell line.
Q4: How can I be sure that the effects I'm seeing are specific to NF-κB inhibition?
A4: While this compound is designed to be an IKK inhibitor, off-target effects are always a possibility with small molecule inhibitors.[12][13] To confirm the specificity of your results, consider the following:
-
Use Multiple Readouts: Do not rely on a single assay. Combine different methods to measure NF-κB activity, such as a luciferase reporter assay, Western blotting for p-p65, and qPCR for NF-κB target genes.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of IKKβ to see if it can overcome the inhibitory effect of this compound.
-
Use a Structurally Unrelated Inhibitor: Confirm your findings by using another IKK inhibitor with a different chemical structure to ensure the observed phenotype is not due to an off-target effect of this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. It is always recommended to determine the IC50 empirically for your specific experimental system.[14]
| Parameter | Typical Range | Notes |
| Working Concentration | 1 - 20 µM | Highly cell-type dependent. A dose-response curve is essential. |
| Pre-incubation Time | 1 - 4 hours | Time required for the compound to penetrate the cell membrane and inhibit IKK. |
| Stimulation Time | 5 - 60 minutes | Dependent on the stimulus and the specific downstream event being measured (e.g., p65 phosphorylation, IκBα degradation). |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[15][16]
Materials:
-
HeLa cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
This compound inhibitor
-
NF-κB stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[16]
-
Incubation: Allow the cells to recover and express the reporters for 24-48 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells and incubate for the predetermined optimal time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Western Blot for Phosphorylated p65 (p-p65)
This method detects the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.[11][17]
Materials:
-
Cell line of interest
-
This compound inhibitor
-
NF-κB stimulus (e.g., TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for the optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total p65 antibody and a loading control antibody.
Experimental Workflow Visualization
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Chemical Biology Strategy Reveals Pathway-Selective Inhibitor of NF-κB Activation Induced by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking NF-κB: An Inflammatory Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-NF-kappaB p65 (Ser536) (7F1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Nonacosane | C29H60 | CID 12409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Technical Support Center: C29 (TLR2-IN-C29) in Primary Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using C29, a small molecule inhibitor of Toll-like receptor 2 (TLR2), in primary cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell culture in a question-and-answer format.
Question: Why am I not observing the expected inhibition of TLR2 signaling with this compound in my primary cell culture?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Inhibitor Preparation and Storage: this compound has poor solubility in aqueous solutions. It is crucial to prepare a high-concentration stock solution in a suitable solvent, such as DMSO, and then dilute it to the final working concentration in your culture medium.[1][2][3][4][5] Ensure the final DMSO concentration is low (typically below 0.2% v/v) to avoid solvent-induced cytotoxicity.[1] Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][4][6]
-
Species-Specific Activity: this compound exhibits species-specific inhibitory activity. In human cells, it inhibits both TLR2/1 and TLR2/6 signaling pathways. However, in murine cells, it preferentially inhibits the TLR2/1 pathway.[1][3][7][8] If you are using primary cells from mice and your experimental system relies on TLR2/6 signaling, you may not observe a significant inhibitory effect.
-
Suboptimal Concentration: The effective concentration of this compound can vary depending on the primary cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell type and stimulus. The typical working concentration for cell culture assays ranges from 25 to 200 µM.[3]
Question: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. What could be the cause?
Answer: While this compound is reported to have no substantial cellular toxicity in some contexts, cytotoxicity can occur and is often concentration-dependent.[2][3]
-
High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. Perform a toxicity assay to determine the maximum non-toxic concentration for your primary cells.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to primary cells. Ensure your final solvent concentration is within a safe range for your specific cell type.
-
Purity of the Compound: The purity of the this compound compound can also influence its cytotoxic effects. It is advisable to use a high-purity grade of the inhibitor.[3]
Question: How can I be sure that the effects I am seeing are specific to TLR2 inhibition by this compound?
Answer: To confirm the specificity of this compound's action in your experiments, consider the following control experiments:
-
Use of a Negative Control: Include a vehicle control (e.g., DMSO at the same final concentration used for this compound) to account for any effects of the solvent on your cells.
-
Use of a Positive Control: Use a known TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or FSL-1 for TLR2/6) to stimulate the cells and demonstrate that the TLR2 pathway is active in your system.
-
Testing against other TLR agonists: this compound has been shown to not inhibit signaling by other TLR agonists or TNF-α.[1][4][7] To demonstrate specificity, you can treat your cells with an agonist for a different TLR (e.g., LPS for TLR4) in the presence and absence of this compound. You should not observe inhibition of the non-TLR2 pathway.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Toll/interleukin-1 receptor (TIR) domain of TLR2. It binds to a pocket in the BB loop within the TIR domain, which prevents the recruitment of the downstream adaptor protein MyD88.[3] This blockage of the TLR2-MyD88 interaction inhibits the subsequent activation of downstream signaling pathways, including the MAPK and NF-κB pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[7]
TLR2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits TLR2 signaling by blocking MyD88 recruitment.
What are the recommended storage conditions for this compound?
This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6] It is important to avoid repeated freeze-thaw cycles.[3][6]
How should I prepare a working solution of this compound for my cell culture experiments?
This compound is soluble in DMSO.[3][5][8] A common practice is to prepare a high-concentration stock solution, for example, 50 mM in DMSO.[1][3] This stock solution can then be serially diluted in culture medium to achieve the desired final concentration for your experiment. It is critical to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (generally <0.2% v/v).[1]
Experimental Workflow for Using this compound in Primary Cell Culture
Caption: A general workflow for this compound experiments in primary cells.
Quantitative Data Summary
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 (hTLR2/1) | 19.7 µM | Human cells | Inhibitory concentration for 50% of maximal response to TLR2/1 agonists. | [6] |
| IC50 (hTLR2/6) | 37.6 µM | Human cells | Inhibitory concentration for 50% of maximal response to TLR2/6 agonists. | [6] |
| Working Concentration | 25 - 200 µM | Cell culture assays | Recommended range for in vitro experiments. | [3] |
| Stock Solution | 50 mM | In DMSO | A common starting concentration for stock solutions. | [1][3] |
Experimental Protocols
Protocol: Inhibition of TLR2-induced Cytokine Production in Primary Macrophages
This protocol provides a general guideline for assessing the inhibitory effect of this compound on TLR2-mediated cytokine production in primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)
-
Complete cell culture medium
-
This compound (TLR2-IN-C29)
-
DMSO (cell culture grade)
-
TLR2 agonist (e.g., Pam3CSK4 for TLR2/1)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., ELISA kit for cytokine measurement, reagents for RNA extraction and qRT-PCR)
Procedure:
-
Cell Seeding: Seed primary macrophages in appropriate culture plates at a density suitable for your endpoint analysis and allow them to adhere overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to prepare a series of working concentrations (e.g., 2X the final desired concentrations).
-
-
Pre-treatment with this compound:
-
Carefully remove the culture medium from the cells.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 1 hour at 37°C and 5% CO2.
-
-
Stimulation with TLR2 Agonist:
-
Prepare a working solution of the TLR2 agonist in complete culture medium (e.g., 2X the final desired concentration).
-
Add the TLR2 agonist solution to the wells already containing the this compound or vehicle control.
-
-
Incubation: Incubate the plates for the desired period (e.g., 4-24 hours, depending on the cytokine being measured).
-
Endpoint Analysis:
-
For cytokine secretion: Collect the culture supernatants and measure the concentration of the target cytokine using an ELISA kit according to the manufacturer's instructions.
-
For gene expression: Lyse the cells, extract total RNA, and perform qRT-PCR to analyze the expression of target genes.
-
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2-IN-C29 (CAS 363600-92-4) | Abcam [abcam.com]
Technical Support Center: Confirming C29 Activity in Your Experiment
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the activity of C29, a CXCR1/2 inhibitor, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors are activated by ELR+ CXCL chemokines, such as CXCL8 (IL-8), and play a crucial role in inflammatory responses, angiogenesis, and cancer progression. By blocking the binding of these chemokines to CXCR1/2, this compound inhibits downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion.[1][2]
Q2: How can I confirm that this compound is active in my cell-based assays?
To confirm this compound activity, you should perform a series of functional assays that measure the inhibition of CXCR1/2 signaling and its downstream cellular effects. Key assays include:
-
Signaling Pathway Inhibition Assays: Western blotting to detect changes in the phosphorylation of key downstream signaling molecules like ERK and Akt.
-
Cell Proliferation Assays: To measure the effect of this compound on cancer cell growth.
-
Cell Migration Assays: To assess the inhibitory effect of this compound on chemokine-induced cell migration.
-
Calcium Mobilization Assays: To directly measure the inhibition of chemokine-induced calcium flux, a primary event in CXCR1/2 activation.
This guide provides detailed protocols and troubleshooting for each of these assays.
Signaling Pathway Analysis
Q3: How does this compound affect downstream signaling pathways of CXCR1/2?
Activation of CXCR1/2 by chemokines like CXCL8 triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[1][3] this compound, by inhibiting CXCR1/2, is expected to decrease the phosphorylation and subsequent activation of Akt and ERK.
CXCR1/2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits CXCL8-mediated activation of CXCR1/2 and downstream signaling.
Experimental Protocol: Western Blot for p-ERK and p-AKT
This protocol details the steps to measure the phosphorylation status of ERK and Akt in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HT-29, A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with a known CXCR1/2 agonist like CXCL8 (e.g., 50 ng/mL) for 10-15 minutes. Include a vehicle-treated control.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting: Western Blot
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded. | Increase the amount of protein loaded per well (20-40 µg is standard). |
| Low antibody concentration. | Optimize the primary and secondary antibody concentrations. | |
| Inactive antibody. | Use a fresh aliquot of antibody and ensure proper storage. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). |
| High antibody concentration. | Reduce the concentration of primary and/or secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; check the literature for validated antibodies. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are included in the lysis buffer. |
Cell Proliferation Assays
Q4: How do I measure the effect of this compound on cell proliferation?
A common method to assess cell proliferation is the BrdU (Bromodeoxyuridine) assay, which measures DNA synthesis. A decrease in BrdU incorporation in the presence of this compound indicates an anti-proliferative effect.
Quantitative Data: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Inhibition of Viability |
| Daoy (Medulloblastoma) | 1 | 72 | ~40%[2] |
| ONS-76 (Medulloblastoma) | 1 | 72 | ~30%[2] |
| HD-MB03 (Medulloblastoma) | 1 | 72 | ~25%[2] |
Experimental Protocol: BrdU Cell Proliferation Assay
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24-72 hours.
2. BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
3. Fixation and Denaturation:
-
Remove the labeling solution and fix the cells.
-
Denature the DNA using an acid solution to expose the incorporated BrdU.
4. Antibody Incubation and Detection:
-
Incubate with an anti-BrdU antibody.
-
Wash and add a peroxidase-conjugated secondary antibody.
-
Add a substrate solution and measure the absorbance using a microplate reader.
Troubleshooting: BrdU Assay
| Issue | Possible Cause | Solution |
| High background | Too many cells seeded. | Optimize cell seeding density. |
| Incomplete washing. | Ensure thorough washing between steps. | |
| Low signal | Insufficient BrdU incubation time. | Increase the BrdU labeling time. |
| Incomplete DNA denaturation. | Optimize the denaturation step (time and acid concentration). |
Cell Migration Assays
Q5: How can I test the effect of this compound on cell migration?
The Transwell migration assay (or Boyden chamber assay) is a standard method to evaluate the effect of this compound on chemokine-induced cell migration.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for a Transwell cell migration assay to test this compound activity.
Quantitative Data: Effect of this compound on Cell Migration
| Cell Line | Chemoattractant | This compound Concentration (µM) | % Inhibition of Migration |
| Daoy (Medulloblastoma) | CXCL8 (200 ng/mL) | 1 | ~50%[2] |
| ONS-76 (Medulloblastoma) | CXCL8 (200 ng/mL) | 1 | ~60%[2] |
Experimental Protocol: Transwell Migration Assay
1. Preparation:
-
Rehydrate the Transwell inserts (e.g., 8 µm pore size) with serum-free media.
-
Prepare a single-cell suspension of your cells of interest in serum-free media.
2. Assay Setup:
-
Add media containing a chemoattractant (e.g., 100 ng/mL CXCL8) to the lower chamber of the 24-well plate.
-
Seed cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.
-
Add this compound at various concentrations to the upper chamber.
3. Incubation:
-
Incubate the plate at 37°C for a period appropriate for your cell type (typically 4-24 hours).
4. Staining and Quantification:
-
Remove the Transwell inserts.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Troubleshooting: Transwell Migration Assay
| Issue | Possible Cause | Solution |
| Low or no migration | Chemoattractant concentration is too low. | Optimize the chemoattractant concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| Pore size is incorrect for the cell type. | Use inserts with a larger pore size. | |
| High background migration | Cells are not properly serum-starved. | Ensure cells are serum-starved for at least 12 hours before the assay. |
| Chemoattractant in the upper chamber. | Ensure the cell suspension is in serum-free media. |
Calcium Mobilization Assay
Q6: How do I directly measure the inhibition of CXCR1/2 activation by this compound?
A calcium mobilization assay directly measures the increase in intracellular calcium concentration upon GPCR activation. This compound should block the CXCL8-induced calcium flux.
Experimental Protocol: Calcium Mobilization Assay
1. Cell Preparation:
-
Harvest cells and resuspend them in a suitable assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C.
2. Assay Setup:
-
Wash the cells to remove excess dye.
-
Aliquot the cell suspension into a 96-well plate.
-
Add this compound at various concentrations and incubate for a short period.
3. Measurement:
-
Use a fluorescence plate reader or flow cytometer to measure the baseline fluorescence.
-
Inject the chemokine agonist (e.g., CXCL8) and immediately start recording the fluorescence signal over time.
4. Data Analysis:
-
Calculate the change in fluorescence intensity to determine the calcium flux.
-
Compare the response in this compound-treated cells to the vehicle control.
Troubleshooting: Calcium Mobilization Assay
| Issue | Possible Cause | Solution |
| No response to agonist | Cells are not healthy. | Use cells at a low passage number and ensure high viability. |
| Dye loading was inefficient. | Optimize dye concentration and incubation time. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of cells after dye loading. |
| Autofluorescence of compounds. | Run a control with the compound alone to check for autofluorescence. | |
| Signal decays too quickly | Photobleaching of the dye. | Reduce the excitation light intensity or the exposure time. |
References
C29 inhibitor degradation and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, handling, and troubleshooting of the C29 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound inhibitor?
A1: The this compound inhibitor, also known as TL2-C29, is a small molecule that specifically targets and inhibits Toll-like receptor 2 (TLR2) signaling.[1][2][3] It functions by binding to a pocket within the TLR2 Toll/interleukin-1 receptor (TIR) domain. This binding action blocks the interaction between TLR2 and the MyD88 adapter protein, which is a crucial step for initiating downstream signaling cascades that lead to the activation of MAPK and NF-κB.[1][4]
Q2: How does the activity of this compound differ between human and murine cells?
A2: this compound exhibits species-specific activity. In human cells, it effectively blocks signaling from both TLR2/1 and TLR2/6 heterodimers.[1][2][5] However, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway.[1][5]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: The lyophilized powder form of this compound is stable for up to three years when stored at -20°C.[6] While it is often shipped at ambient temperature, it should be stored at -20°C upon receipt for long-term stability.[7][8]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[6][8]
Q4: How should I prepare a stock solution of this compound?
A4: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] A common stock solution concentration is 50 mM.[1][9] For compounds provided as a powder in a vial, it is recommended to centrifuge the vial briefly to ensure the powder is at the bottom before dissolving.[6][9]
Q5: What are the typical working concentrations for cell-based assays?
A5: For cellular assays, typical working concentrations of this compound range from 25 µM to 200 µM.[1] The final concentration of DMSO in the cell culture medium should be kept low, generally below 0.5%, to prevent solvent-induced cytotoxicity.[8]
Troubleshooting Guide
Q1: I am not observing any inhibition of TLR2 signaling in my experiment. What could be the cause?
A1: A lack of activity can stem from several factors:
-
Improper Storage: The this compound inhibitor, especially in solution, can degrade if not stored correctly. Ensure that stock solutions were aliquoted and stored at -20°C or -80°C and that freeze-thaw cycles were minimized.[6][8]
-
Incorrect Concentration: Verify the calculations for your dilutions. The inhibitor's potency may be insufficient if the concentration is too low.
-
Degradation in Aqueous Media: Small molecule inhibitors can have limited stability in aqueous solutions.[7] Prepare working dilutions fresh from a DMSO stock just before the experiment.
-
Species-Specific Effects: Remember that this compound is less effective at inhibiting TLR2/6 signaling in murine cells compared to human cells.[1][5] Ensure your experimental design accounts for this if you are using a murine model with a TLR2/6 agonist.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to C29 and Other TLR2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Toll-like receptor 2 (TLR2) inhibitor C29 with other notable alternatives. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes critical pathways and workflows to aid in the selection of appropriate research tools.
Toll-like receptor 2 (TLR2) plays a crucial role in the innate immune system by recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1] Consequently, the development of TLR2 inhibitors is a significant area of research for treating various inflammatory diseases. This guide focuses on this compound, a small molecule TLR2 inhibitor, and compares it with its derivative, ortho-vanillin, and other known TLR2 antagonists like MMG-11 and CU-CPT22.
Performance Comparison of TLR2 Inhibitors
The inhibitory activities of this compound and other selected TLR2 inhibitors are summarized below. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
| Inhibitor | Target | Mechanism of Action | Cell Line(s) | IC50 / Ki | Reference(s) |
| This compound | hTLR2/1 | TIR domain binding, non-competitive | HEK-TLR2 | 19.7 µM (IC50) | [2] |
| hTLR2/6 | TIR domain binding, non-competitive | HEK-TLR2 | 37.6 µM (IC50) | [2] | |
| mTLR2/1 | TIR domain binding, non-competitive | Murine Macrophages | Effective inhibition observed | [3][4] | |
| mTLR2/6 | TIR domain binding, non-competitive | Murine Macrophages | No significant inhibition | [3][4] | |
| ortho-vanillin | TLR2/1 | TIR domain binding, non-competitive | Murine Macrophages | Effective inhibition observed | [3][5] |
| TLR2/6 & TLR4 | TIR domain binding, non-competitive | Murine Macrophages | No significant inhibition | [5] | |
| MMG-11 | hTLR2/1 | Competitive antagonist | HEK293-hTLR2/1 | 1.7 µM (IC50) | [6][7] |
| hTLR2/6 | Competitive antagonist | HEK293-hTLR2/6 | 5.7 µM (IC50) | [6][7] | |
| mTLR2/1 | Competitive antagonist | Mouse Macrophages | Preferential inhibition | [6] | |
| CU-CPT22 | TLR1/2 | Competitive antagonist | RAW 264.7 | 0.58 µM (IC50) | [1][8][9] |
| TLR1/2 | Competitive antagonist | N/A | 0.41 µM (Ki) | [1][8][9] |
Key Observations:
-
This compound and its derivative ortho-vanillin act as non-competitive inhibitors by targeting the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR2, thereby blocking downstream signaling.[3][5] this compound shows species-specific activity, inhibiting both TLR2/1 and TLR2/6 signaling in human cells but only TLR2/1 in murine cells.[3][4]
-
MMG-11 and CU-CPT22 are competitive antagonists, meaning they likely interfere with the binding of TLR2 agonists to the receptor's extracellular domain.[6][9]
-
MMG-11 demonstrates a preference for inhibiting the TLR2/1 heterodimer over TLR2/6.[6]
-
CU-CPT22 is a potent inhibitor of the TLR1/2 complex and has been shown to be highly selective, with no significant activity against other TLRs.[1][10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Inhibition of TLR2 Signaling in HEK-293 Cells
This protocol is used to assess the inhibitory effect of compounds on TLR2 signaling in a controlled in vitro environment.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR2 (HEK-TLR2) and an NF-κB-driven reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.[11][12][13]
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, MMG-11, CU-CPT22) or vehicle control (e.g., DMSO) for 1 hour.[14]
-
TLR2 Stimulation: Following pre-incubation, cells are stimulated with a specific TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6), for 6-24 hours.[11][15]
-
Reporter Gene Assay: The activity of the reporter gene is measured. For SEAP, a colorimetric substrate is added, and absorbance is read.[12][16] For luciferase, a lysis buffer and luciferase substrate are added, and luminescence is measured.[14]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition of TLR2-Mediated Cytokine Production in THP-1 Cells
This protocol evaluates the ability of inhibitors to block the production of pro-inflammatory cytokines in a human monocytic cell line.
-
Cell Culture and Differentiation: Human THP-1 monocytic cells are cultured in RPMI-1640 medium with standard supplements.[17][18] For macrophage differentiation, cells are treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[18][19]
-
Inhibitor Treatment and Stimulation: Differentiated THP-1 cells are pre-treated with the TLR2 inhibitor or vehicle for 1 hour, followed by stimulation with a TLR2 agonist (e.g., Pam3CSK4) for a specified period (e.g., 4-24 hours).[3]
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[14]
-
Data Analysis: The reduction in cytokine levels in the presence of the inhibitor is calculated relative to the vehicle-treated control.
Co-Immunoprecipitation of TLR2 and MyD88
This method is used to determine if an inhibitor disrupts the interaction between TLR2 and its downstream adaptor protein, MyD88.[20][21]
-
Cell Lysis: THP-1 cells, pre-treated with the inhibitor and stimulated with a TLR2 agonist, are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[3]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for TLR2 or MyD88, followed by the addition of protein A/G-conjugated beads to capture the antibody-protein complexes.[22][23]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both TLR2 and MyD88 to detect their co-precipitation.[22] A reduced amount of co-precipitated protein in the inhibitor-treated sample indicates a disruption of the interaction.[3]
Visualizations
The following diagrams illustrate the TLR2 signaling pathway and a typical experimental workflow for screening TLR2 inhibitors.
Caption: TLR2 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Screening TLR2 Inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The novel small-molecule antagonist MMG-11 preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abeomics.com [abeomics.com]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. selleckchem.com [selleckchem.com]
- 15. abgenex.com [abgenex.com]
- 16. 101.200.202.226 [101.200.202.226]
- 17. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]
- 18. invivogen.com [invivogen.com]
- 19. researchgate.net [researchgate.net]
- 20. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TLR2 Inhibitors: C29 and CU-CPT22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of the Toll-like receptor 2 (TLR2) signaling pathway: C29 and CU-CPT22. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in immunology, inflammation, and drug discovery.
Mechanism of Action and Target Specificity
Both this compound and CU-CPT22 target the TLR2 signaling pathway, a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, leading to inflammatory responses. However, their specific mechanisms and target specificities within the TLR2 complex differ.
This compound is a TLR2 inhibitor that functions by binding to a pocket in the Toll/interleukin-1 receptor (TIR) domain of the TLR2 protein. This interaction allosterically inhibits the recruitment of the downstream adaptor protein MyD88, thereby blocking the activation of NF-κB and MAPK signaling pathways.[1] In human cells, this compound has been shown to inhibit both TLR2/1 and TLR2/6 heterodimers.[1][2][3] Interestingly, in murine cells, this compound preferentially inhibits the TLR2/1 signaling pathway.[1][3]
CU-CPT22 is a potent and selective inhibitor of the TLR1/2 heterodimer complex.[2] It acts as a competitive antagonist, directly competing with the binding of the triacylated lipopeptide agonist Pam3CSK4 to the TLR1/2 complex.[2][4] This specificity is attributed to the interaction of CU-CPT22 with a hydrophobic channel within TLR1.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and CU-CPT22 from in vitro studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Concentration (IC50) and Binding Affinity (Ki)
| Compound | Target | Assay Type | Cell Line/System | Agonist | IC50 (µM) | Ki (µM) |
| This compound | hTLR2/1 Signaling | NF-κB Reporter Assay | HEK293T | Pam3CSK4 | 19.7 | Not Reported |
| hTLR2/6 Signaling | NF-κB Reporter Assay | HEK293T | Pam2CSK4 | 37.6 | Not Reported | |
| CU-CPT22 | hTLR1/2 Activation | Nitric Oxide Assay | RAW 264.7 | Pam3CSK4 | 0.58 | Not Reported |
| hTLR1/2 Binding | Fluorescence Anisotropy | Purified Protein | Pam3CSK4 | Not Applicable | 0.41 |
Data sourced from multiple references.[2][3][4]
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Agonist | Cytokine | Concentration (µM) | Percent Inhibition |
| This compound | THP-1 | Pam3CSK4 | IL-1β mRNA | 50 | Significant |
| THP-1 | Pam2CSK4 | IL-1β mRNA | 50 | Significant | |
| CU-CPT22 | RAW 264.7 | Pam3CSK4 | TNF-α | 8 | ~60% |
| RAW 264.7 | Pam3CSK4 | IL-1β | 8 | ~95% |
Data sourced from multiple references.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: TLR2 Signaling Pathway and Inhibition by this compound and CU-CPT22.
Caption: General Experimental Workflow for Screening TLR2 Inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound and CU-CPT22. Specific parameters such as cell numbers, concentrations, and incubation times should be optimized for individual experimental setups.
HEK-Blue™ hTLR2 Reporter Gene Assay for TLR2 Inhibition
This assay is used to quantify the inhibition of NF-κB activation downstream of TLR2 stimulation.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6)
-
This compound or CU-CPT22
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions. On the day of the experiment, wash and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Inhibitor Addition: Prepare serial dilutions of this compound or CU-CPT22 in the appropriate vehicle (e.g., DMSO, ensuring the final concentration does not affect cell viability). Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle-only control.
-
Agonist Stimulation: Prepare the TLR2 agonist at the desired concentration. Add 10 µL of the agonist to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The color change is proportional to the secreted alkaline phosphatase (SEAP) activity, which corresponds to NF-κB activation.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cytokine Inhibition Assay in Macrophage-like Cells (e.g., THP-1 or RAW 264.7)
This assay measures the ability of the inhibitors to block the production of pro-inflammatory cytokines.
Materials:
-
THP-1 or RAW 264.7 cells
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
TLR2 agonist (e.g., Pam3CSK4)
-
This compound or CU-CPT22
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)
-
24-well or 96-well plates
Procedure:
-
Cell Seeding: Seed the macrophage-like cells in the appropriate plates and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like phenotype using PMA for 24-48 hours prior to the experiment.
-
Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of this compound or CU-CPT22. Include a vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Add the TLR2 agonist (e.g., Pam3CSK4) to the wells to a final concentration known to induce a robust cytokine response.
-
Incubation: Incubate the plates for a predetermined time, typically 4-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of the target cytokine in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition for each inhibitor concentration compared to the agonist-only control.
Conclusion
Both this compound and CU-CPT22 are valuable tools for studying TLR2-mediated inflammation. The choice between these inhibitors will depend on the specific research question.
-
CU-CPT22 offers high potency and selectivity for the TLR1/2 heterodimer, making it an excellent choice for studies focused specifically on this complex. Its competitive mechanism of action is also well-defined.
-
This compound provides a broader inhibition of both TLR2/1 and TLR2/6 signaling in human cells, which may be advantageous for investigating the overall contribution of TLR2 to a biological process. Its distinct mechanism of targeting the intracellular TIR domain offers an alternative approach to modulating TLR2 activity.
Researchers should carefully consider the differences in their mechanisms of action, target specificity, and potency when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other TLR2 inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C29 and Alternative TLR2 Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Toll-like receptor 2 (TLR2) inhibitor C29 with alternative molecules, focusing on their cross-reactivity with other signaling pathways. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies and to provide a deeper understanding of the potential off-target effects of these inhibitors.
Introduction to TLR2 Inhibition
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system. It forms heterodimers with TLR1 or TLR6 to recognize a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. Upon ligand binding, TLR2 initiates a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and the induction of pro-inflammatory cytokines and chemokines. Dysregulation of TLR2 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that targets the Toll/interleukin-1 receptor (TIR) domain of TLR2, thereby blocking its interaction with the adaptor protein MyD88 and inhibiting downstream signaling.[1][2] This guide compares the selectivity and potential for cross-reactivity of this compound with two alternative TLR2 inhibitors: MMG-11, another small molecule inhibitor, and T2.5, a monoclonal antibody.
Primary Target Activity and Selectivity
A critical aspect of any inhibitor is its selectivity for the intended target. The following table summarizes the available quantitative data on the inhibitory activity of this compound, MMG-11, and T2.5 against their primary targets, TLR2/1 and TLR2/6 heterodimers, and their selectivity against other Toll-like receptors.
| Inhibitor | Target | IC50 / Activity | Selectivity Notes |
| This compound | hTLR2/1 | 19.7 µM[3] | Does not inhibit signaling by other TLRs (TLR3, TLR4, TLR5, TLR7, TLR8, TLR9) or TNF-α.[1] |
| hTLR2/6 | 37.6 µM[3] | Preferentially inhibits murine TLR2/1 over TLR2/6.[1][2][4] | |
| MMG-11 | hTLR2/1 | 1.7 µM | Selective for TLR2 over TLR4, TLR5, TLR7/8, and TLR9. |
| hTLR2/6 | 5.7 µM[5] | ||
| T2.5 (mAb) | hTLR2 & mTLR2 | Neutralizing Ab | Specific for TLR2; does not inhibit IL-1 receptor or TLR4 signaling.[6][7] |
Cross-Reactivity with Other Signaling Pathways
While this compound and its alternatives demonstrate selectivity for TLR2 within the TLR family, the potential for cross-reactivity with other signaling pathways, such as kinase cascades, is a crucial consideration for interpreting experimental results.
Unfortunately, comprehensive, publicly available data from broad kinase inhibitor screening panels for this compound and MMG-11 is limited. The available literature primarily focuses on their selectivity within the TLR family. The monoclonal antibody T2.5, due to its nature as a biologic, is expected to have high specificity for its epitope on TLR2 with a lower likelihood of off-target kinase inhibition compared to small molecules.
Further investigation through dedicated kinase panel screening and broader off-target profiling is necessary to fully elucidate the cross-reactivity profiles of this compound and MMG-11. Researchers should exercise caution when using these small molecule inhibitors in complex biological systems and consider validating key findings with alternative approaches.
Signaling Pathways and Experimental Workflows
To facilitate the experimental investigation of this compound and its alternatives, this section provides diagrams of the targeted signaling pathway and relevant experimental workflows.
References
- 1. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-TLR2 antibody [T2.5] (ab16894) | Abcam [abcam.com]
- 7. Antagonistic antibody prevents toll-like receptor 2–driven lethal shock-like syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the TLR2 Inhibitor C29 Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 2 (TLR2) inhibitor C29, detailing its mechanism of action and its effects on various cell lines. The information is supported by experimental data and detailed protocols to aid in the design and execution of future studies.
This compound is a small molecule inhibitor of Toll-like receptor 2 (TLR2) signaling. It effectively blocks both TLR2/1 and TLR2/6 signaling pathways in human cells.[1][2][3] The compound's mechanism of action involves binding to a pocket within the Toll/interleukin-1 receptor (TIR) domain of TLR2. This interaction sterically hinders the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein, a crucial step in the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent inflammatory responses.[2]
Efficacy of this compound in Cancer Cell Lines
Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in renal and head and neck cancers. The following tables summarize the available quantitative data on the effects of this compound in different cancer cell lines.
Cell Viability
Treatment with this compound has been shown to decrease the viability of both drug-sensitive and drug-resistant cancer cell lines. A study demonstrated that this compound was as effective as the standard-of-care drug sunitinib in reducing the viability of 786-O renal cell carcinoma cells and more effective than cisplatin in CAL27 head and neck squamous cell carcinoma cells.[4]
| Cell Line | Cancer Type | Drug Resistance | Treatment Concentration (µM) | Incubation Time (h) | Effect on Viability |
| 786-O | Clear Cell Renal Cell Carcinoma | Naive | 1 - 10 | 48 | Dose-dependent decrease |
| 786R | Clear Cell Renal Cell Carcinoma | Sunitinib-resistant | 1 - 10 | 48 | Dose-dependent decrease |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Naive | 1 - 10 | 48 | Dose-dependent decrease |
| CAL27R | Head and Neck Squamous Cell Carcinoma | Cisplatin-resistant | 1 - 10 | 48 | Dose-dependent decrease |
Inhibition of TLR2 Signaling
The primary mechanism of this compound is the inhibition of TLR2 signaling. The half-maximal inhibitory concentrations (IC50) for this activity have been determined in cell-based reporter assays.
| Target | Cell Line | IC50 (µM) |
| hTLR2/1 signaling | HEK293T | 19.7[1][3] |
| hTLR2/6 signaling | HEK293T | 37.6[1][3] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (XTT)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., 786-O, CAL27)
-
Complete culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron Coupling Reagent
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with vehicle) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Prepare the XTT working solution by mixing the XTT reagent and the Electron Coupling Reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells after subtracting the background absorbance.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound at various concentrations for a specified duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound as required.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Mechanism of this compound inhibition of TLR2 signaling.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the general workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for XTT-based cell viability assay.
References
Independent Validation of IRE1α Inhibitors: A Comparative Guide
For researchers and drug development professionals, the validation of a compound's mechanism of action is a critical step. This guide provides an objective comparison of small molecule inhibitors targeting the Inositol-Requiring Enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR) pathway. While the specific compound "C29" is not broadly identified in the literature, it is often associated with the class of IRE1α inhibitors. This guide will, therefore, focus on the methodologies for validating this mechanism and compare the performance of several well-characterized IRE1α inhibitors.
The IRE1α Signaling Pathway
Under conditions of Endoplasmic Reticulum (ER) stress, an accumulation of misfolded or unfolded proteins triggers the activation of the UPR.[1][2][3] IRE1α is a transmembrane protein that acts as a primary sensor of this stress.[2][4] Upon activation, IRE1α oligomerizes and autophosphorylates, which in turn activates its endoribonuclease (RNase) domain.[3][4][5] The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[1][3] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[2][4] XBP1s then translocates to the nucleus and activates genes that help to resolve the ER stress, promoting cell survival.[4]
Figure 1. The IRE1α signaling pathway in response to ER stress.
Comparison of IRE1α Inhibitors
IRE1α inhibitors can be broadly classified into two main types based on their mechanism of action: those that target the kinase domain and those that directly inhibit the RNase domain.
-
Type I and II Kinase Inhibitors: These molecules bind to the ATP-binding pocket of the IRE1α kinase domain.[6]
-
RNase Inhibitors: These compounds, such as 4µ8C and STF-083010, directly target and block the endoribonuclease activity of IRE1α, often without affecting the kinase activity.[2][7][8]
The table below summarizes the quantitative performance of several commonly cited IRE1α inhibitors.
| Inhibitor | Type | Target Domain | Mechanism of Action | IC50 / EC50 | Reference |
| KIRA8 | Type II Kinase Inhibitor | Kinase | Allosterically attenuates RNase activity | IC50: 5.9 nM (RNase) | [8] |
| Sunitinib | Type I Kinase Inhibitor | Kinase | Inhibits autophosphorylation, activates RNase | IC50: 80 nM (VEGFR2) | [8] |
| 4µ8C | RNase Inhibitor | RNase | Directly inhibits RNase activity | - | [2][8] |
| STF-083010 | RNase Inhibitor | RNase | Inhibits RNase activity without affecting kinase | - | [7][8] |
| Toyocamycin | RNase Inhibitor | RNase | Inhibits XBP1 mRNA cleavage | IC50: 80 nM | [2][8] |
| MKC8866 | RNase Inhibitor | RNase | Potent and selective RNase inhibition | IC50: 0.29 µM | [8] |
| G-5758 | RNase Inhibitor | RNase | Selective RNase inhibition | IC50: 38 nM | [8] |
Key Experimental Protocols for Mechanism Validation
The primary method for validating the mechanism of an IRE1α inhibitor is to measure its effect on the splicing of XBP1 mRNA. This directly assesses the modulation of IRE1α's RNase activity.
A typical workflow to assess an inhibitor's efficacy involves inducing ER stress in a relevant cell line, treating with the inhibitor, and then measuring the ratio of spliced to unspliced XBP1 mRNA.
Figure 2. General workflow for the XBP1 splicing assay.
This method provides a qualitative or semi-quantitative assessment of XBP1 splicing.
-
Cell Treatment: Culture cells to ~80% confluency. Induce ER stress using an agent like tunicamycin (e.g., 2.5-5 µg/ml) or thapsigargin (e.g., 50 nM) for 4-6 hours.[9][10] Concurrently, treat cells with the desired concentrations of the IRE1α inhibitor or a vehicle control (e.g., DMSO).
-
RNA Extraction: Harvest cells and isolate total RNA using a standard method such as TRIzol reagent or a commercial kit.[11]
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[11]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[9]
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 2.5-3%).[9] The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s), with a size difference of 26 base pairs.[9]
-
Analysis: Visualize the bands under UV light after staining with a nucleic acid dye (e.g., ethidium bromide). A potent inhibitor will show a dose-dependent decrease in the intensity of the lower (spliced) band and an increase in the upper (unspliced) band compared to the stressed, untreated control.
This method offers a more precise quantification of XBP1s levels.
-
Cell Treatment, RNA Extraction, and RT: Follow steps 1-3 from Protocol 1.
-
Primer Design: Use primers specifically designed to detect only the spliced form of XBP1. The forward primer is typically designed to span the splice junction.[9]
-
qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix.[9] Run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative mRNA concentration of XBP1s. Normalize the data to a stable housekeeping gene (e.g., ATP5B, RPL13A) to control for variations in RNA input.[9] The results will show the fold-change in XBP1s expression upon treatment with the inhibitor.
Reporter assays provide a high-throughput method for screening and validating inhibitors.
-
Assay Principle: These assays utilize a reporter gene (e.g., luciferase or a fluorescent protein) fused downstream of the XBP1 sequence containing the spliceable intron.[11][12] When ER stress induces IRE1α activity, the intron is spliced out, bringing the reporter gene in-frame and leading to its expression.[10][11]
-
Cell Line: Use a stable cell line expressing the XBP1-reporter construct.
-
Procedure: Seed the reporter cells in a multi-well plate. Treat with ER stress inducers and various concentrations of the test inhibitor.
-
Measurement: After an incubation period (e.g., 6-24 hours), measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Analysis: A decrease in the reporter signal in inhibitor-treated wells compared to control wells indicates inhibition of IRE1α's RNase activity. This allows for the calculation of an IC50 value.[12]
References
- 1. embopress.org [embopress.org]
- 2. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C29: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a substance designated as "C29," the disposal protocol is entirely dependent on its precise chemical identity, as "this compound" is not a unique identifier and can refer to a variety of chemical compounds with different properties and associated hazards. This guide provides a comprehensive framework for the safe handling and disposal of laboratory chemicals, using the ambiguous case of "this compound" to highlight the essential need for specific substance identification.
The Critical Importance of Specific Identification
Initial research reveals that "this compound" can refer to several distinct substances, including but not limited to:
-
Mycocerosic acid: A fatty acid found in certain bacteria.[1]
-
Mycolipenic acid: Another type of bacterial fatty acid.[2]
-
A small molecule (CAS 363600-92-4): A laboratory research product.[3]
-
Branched-chain dicarboxylic acids: A class of organic acids.[4]
-
Components of commercial products: Such as film developers or industrial cleaners.[5][6]
Given the diverse nature of these examples, a one-size-fits-all disposal procedure is not only inappropriate but also potentially dangerous. The first and most crucial step is to positively identify the specific this compound substance in your possession. This is typically achieved by referencing the manufacturer's label, which should include a specific chemical name and, most importantly, a CAS (Chemical Abstracts Service) number. Once the CAS number is known, the Safety Data Sheet (SDS) for that specific chemical must be consulted. The SDS is the primary source of information for safe handling, storage, and disposal.
General Laboratory Chemical Waste Disposal Workflow
For any laboratory chemical, including any substance identified as "this compound," a systematic approach to waste management is essential. The following workflow outlines the key steps for ensuring safe and compliant disposal of chemical waste.
Summary of Potential "this compound" Identities
To underscore the variability of substances labeled "this compound," the following table summarizes some of the identified compounds. It is imperative to determine which, if any, of these corresponds to the material in your laboratory.
| Designation "this compound" | Chemical Name/Description | CAS Number | Primary Hazard Class (General) |
| Mycocerosic acid | 2,4,6-trimethylhexacosanoic acid | Not readily available | Likely low-hazard biological material; handle with standard lab precautions. |
| Mycolipenic acid | (2S,4S)-2,4-dimethyl-2-tetracosenoic acid | Not readily available | Likely low-hazard biological material; handle with standard lab precautions. |
| RayBiotech Small Molecule | 2-((3-hydroxy-4-methoxybenzylidene)amino)benzoic acid | 363600-92-4 | Research chemical; potential for unknown hazards. Consult SDS.[3] |
| Ilfotec Lthis compound Film Developer | Mixture including hydroquinone and diethylene glycol | Mixture | Skin and eye irritant, potential sensitizer, harmful if swallowed.[5] |
| TC-29 Gray Concrete Patch | Mixture including quartz silica | Mixture | Skin irritant, potential for respiratory irritation from dust.[7] |
Detailed Disposal Protocol: A General Framework
While specific protocols are chemical-dependent, the following steps provide a general guide for handling and disposing of chemical waste once the substance has been identified and its SDS reviewed.
1. Personal Protective Equipment (PPE):
-
Based on the SDS, don the appropriate PPE, which will typically include safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] For highly toxic or volatile substances, a fume hood and respiratory protection may be necessary.
2. Waste Segregation:
-
Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. [8][9]
-
Common segregation categories include:
3. Waste Containers:
-
Use only containers that are compatible with the chemical waste. For example, do not store strong acids or bases in metal containers.[9]
-
Waste containers must be in good condition, with no leaks, and have a secure, screw-on cap.[10][11]
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation began.[9][12]
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.[10]
-
Do not store incompatible waste types in the same secondary containment.[9]
5. Disposal:
-
Do not dispose of chemical waste down the drain, by evaporation, or in the regular trash unless explicitly permitted for a specific, non-hazardous substance by your EHS department.[13]
-
Contact your institution's EHS department to schedule a pickup for your full and properly labeled waste containers.
Empty Container Disposal:
-
Empty chemical containers must also be handled properly. Typically, they should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[13][14] After rinsing and air-drying, and with the label defaced or removed, the container may be disposed of in the regular trash or recycling, as per institutional policy.[13][14]
By adhering to this framework and always prioritizing the specific guidance within the Safety Data Sheet for any given "this compound" substance, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain regulatory compliance.
References
- 1. Mycocerosic acid (this compound) | C29H58O2 | CID 52921745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mycolipenic acid (this compound) | C29H56O2 | CID 52921769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Branched-chain dicarboxylic acids - Wikipedia [en.wikipedia.org]
- 5. ilfordphoto.com [ilfordphoto.com]
- 6. soapordernc.com [soapordernc.com]
- 7. westcoat.com [westcoat.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling of C29 (TLR2 Inhibitor)
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the small molecule C29, a Toll-like receptor 2 (TLR2) inhibitor, identified by CAS number 363600-92-4. Adherence to these protocols is critical for personal safety and maintaining a secure research environment. The information provided here is a summary of best practices and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound, available from the supplier.[1][2][3]
Chemical Identification:
| Identifier | Value |
| Common Name | This compound |
| Synonym | TLR2-IN-C29 |
| CAS Number | 363600-92-4 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Appearance | Crystalline solid |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure.[4][5] While this compound is intended for laboratory research use only, it should be treated as a potentially hazardous substance.[3]
Summary of Required PPE:
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Must be ANSI Z87.1 compliant. Prescription glasses are not a substitute for safety glasses.[6] |
| Hand Protection | Disposable nitrile gloves. | Glove material should be selected based on the chemical resistance to the solvents used to dissolve this compound (e.g., DMSO, ethanol).[3] Gloves should be inspected before use and changed immediately if contaminated. Do not reuse disposable gloves. |
| Body Protection | A standard laboratory coat is required. A flame-resistant lab coat should be worn if flammable solvents are used. | Lab coats should be fully buttoned. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan: Handling and Preparation of this compound Solutions
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS provided by the manufacturer.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.
-
Workspace Preparation: All handling of this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the required amount of solid this compound.
-
Dissolution: this compound is soluble in organic solvents such as DMSO and ethanol.[3] Prepare a stock solution by dissolving the solid in the appropriate solvent.
-
Experimentation: Carry out the experiment following established laboratory protocols.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Waste Disposal: Dispose of all waste, including unused solutions and contaminated consumables, according to institutional and local regulations for chemical waste.
-
Doff PPE: Remove PPE in the correct order to avoid contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for this compound Waste Disposal:
Caption: Step-by-step process for the proper disposal of this compound waste.
Disposal Guidelines:
-
Do not dispose of this compound down the sink.
-
Solid Waste: Collect any solid this compound waste and contaminated disposable labware (e.g., pipette tips, tubes) in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Collect unused this compound solutions and contaminated solvents in a separate, sealed, and properly labeled hazardous waste container.
-
Consult Environmental Health and Safety (EHS): Follow your institution's specific guidelines for the disposal of chemical waste. Contact your EHS department for guidance on proper disposal procedures and to arrange for waste pickup.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 6. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
